molecular formula C14H14N2O6S B150807 N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide CAS No. 51765-76-5

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

货号: B150807
CAS 编号: 51765-76-5
分子量: 338.34 g/mol
InChI 键: OBTVYILXIRNVAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, also known as N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, is a useful research compound. Its molecular formula is C14H14N2O6S and its molecular weight is 338.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)22-14-9-10(16(17)18)3-8-13(14)15-23(2,19)20/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVYILXIRNVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432386
Record name Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51765-76-5
Record name Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(4-METHOXYPHENOXY)-4-NITROPHENYL)METHANESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Technical Guide on Methosulide (N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide): Structure, Synthesis, and COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, commonly known as Methosulide (or Compound 1d in radiopharmaceutical literature), is a highly selective cyclooxygenase-2 (COX-2) inhibitor[1]. As a structural analog of the widely prescribed non-steroidal anti-inflammatory drug (NSAID) nimesulide, Methosulide was specifically engineered to probe the structural activity relationship (SAR) of the COX-2 active site[1]. Beyond its utility in fundamental inflammatory research, its para-methoxy substitution makes it an ideal reference standard and precursor target for carbon-11 ( 11 C) radiolabeling, enabling the development of positron emission tomography (PET) radiotracers for imaging neuroinflammation[1][2].

This guide provides a rigorous, self-validating framework for the chemical synthesis, radiosynthesis, and pharmacological application of Methosulide.

Chemical Identity and Physicochemical Profile

Methosulide retains the core methanesulfonanilide scaffold of nimesulide but features a methoxy group at the para-position of the phenoxy ring. This specific functionalization is critical; it maintains the molecule's lipophilicity (LogP ~2.6) within the optimal range for blood-brain barrier (BBB) penetration while preserving enzymatic selectivity[1].

Table 1: Physicochemical and Pharmacological Data
PropertyValue
IUPAC Name N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Common Name Methosulide
CAS Registry Number 51765-76-5[3][4]
Molecular Formula C 14​ H 14​ N 2​ O 6​ S[4][5]
Molecular Weight 338.33 g/mol [4]
Target Cyclooxygenase-2 (COX-2)[1]
COX-2 IC 50​ 2.31 μM[6]
COX-1 IC 50​ > 100 μM[7]
Selectivity Index (COX-1/COX-2) > 43

Structural Biology and Mechanism of Action

The Causality of Para-Substitution

The rational design of Methosulide is rooted in the structural nuances of the COX isozymes. The COX-2 active site contains a valine residue (Val523) instead of the bulkier isoleucine (Ile523) found in COX-1. This substitution creates a secondary hydrophobic side pocket.

In vitro colorimetric screening assays demonstrate that placing a methoxy group at the para-position of the phenoxy ring perfectly exploits this expanded pocket, allowing Methosulide to retain the potent COX-2 selectivity of its parent compound[1]. Conversely, ortho- and meta-methoxy substitutions introduce severe steric clashes, detrimentally affecting binding affinity and ablating COX-2 selectivity[1].

Mechanism of Inhibition

By binding to this active site, Methosulide competitively blocks the oxygenation of arachidonic acid, halting the downstream isomerization into Prostaglandin H2 (PGH2) and ultimately suppressing the synthesis of pro-inflammatory Prostaglandin E2 (PGE2).

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 Isomerization Methosulide Methosulide (Selective Inhibitor) Methosulide->COX2 Blocks (IC50=2.31 μM)

Figure 1: Mechanism of COX-2 inhibition by Methosulide, blocking PGE2 synthesis.

Experimental Workflows and Synthetic Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the chemical causality behind each reagent choice.

Protocol A: Chemical Synthesis of Methosulide (Cold Standard)

The synthesis of the non-radioactive standard relies on a copper-mediated Ullmann-type diaryl ether coupling[1].

  • Reagent Preparation: Combine 2-chloro-5-nitro-methanesulfonanilide (1.0 eq) and 4-methoxyphenol (1.2 eq) in anhydrous dimethylformamide (DMF).

    • Causality: 4-methoxyphenol acts as the nucleophile. DMF is chosen for its high boiling point and ability to solvate both organic reactants and inorganic bases.

  • Catalysis & Deprotonation: Add Copper(I) bromide (CuBr, 0.1 eq) and Cesium Carbonate (Cs 2​ CO 3​ , 2.0 eq).

    • Causality: Cs 2​ CO 3​ deprotonates the phenol to form a highly reactive phenoxide. CuBr facilitates the oxidative addition into the unreactive aryl chloride bond, a step impossible under standard S N​ Ar conditions due to the lack of sufficient activating groups.

  • Reaction: Heat the mixture to 110°C under an inert argon atmosphere for 12 hours.

  • Self-Validation (Purification & Analysis): Purify via silica gel chromatography. Validate the structure using 1 H NMR. The definitive diagnostic peak is a sharp singlet at ~3.8 ppm, confirming the presence of the para-methoxy protons, distinguishing it from unreacted starting materials.

Protocol B: Radiosynthesis of [ 11 C]Methosulide

For PET imaging applications, Methosulide is synthesized via the methylation of its O-desmethyl precursor, 4'-hydroxy nimesulide (CAS: 109032-22-6)[1][8].

  • Precursor Activation: Dissolve 4'-hydroxy nimesulide (1 mg) in 300 μL of DMF. Add 5 μL of 0.5 M NaOH.

    • Causality: NaOH rapidly deprotonates the phenolic hydroxyl group. Generating the phenoxide anion is mandatory to ensure the nucleophilic attack occurs instantaneously.

  • Radiolabeling: Trap [ 11 C]methyl triflate ( 11 CH 3​ OTf) into the precursor solution at room temperature for 5 minutes[1].

    • Causality: [ 11 C]methyl triflate is selected over [ 11 C]methyl iodide due to its vastly superior electrophilicity. This allows the reaction to proceed at room temperature in just 5 minutes, which is critical to minimize the radioactive decay of Carbon-11 (half-life = 20.4 min).

  • Self-Validation (HPLC Co-injection): Quench the reaction and inject it onto a semi-preparative C18 HPLC column. The system is self-validating: the radioactive peak (detected via gamma counter) must perfectly co-elute with the UV absorbance peak (254 nm) of the "cold" Methosulide standard synthesized in Protocol A.

Radiosynthesis Precursor 4'-Hydroxy Nimesulide (O-desmethyl precursor) Reaction Methylation (Room Temp, 5 min) Precursor->Reaction Reagent [11C]Methyl Triflate + NaOH Reagent->Reaction Purification HPLC Purification (C18 Column) Reaction->Purification Product [11C]Methosulide (Radiotracer) Purification->Product

Figure 2: Radiosynthesis workflow of[11C]Methosulide from 4'-hydroxy nimesulide.

Pharmacokinetics and In Vivo Evaluation

While Methosulide exhibits excellent in vitro binding kinetics, its in vivo profile presents specific challenges that researchers must account for.

Biodistribution studies and brain PET imaging in murine models reveal that[ 11 C]Methosulide successfully penetrates the BBB[1]. However, metabolite analysis indicates significant in vivo instability; the molecule is rapidly metabolized, likely via cytochrome P450-mediated O-demethylation back into 4'-hydroxy nimesulide[1].

Application Insight: Because of this rapid metabolic clearance, [ 11 C]Methosulide is deemed unsuitable as an in vivo clinical PET tracer[1]. However, its high selectivity and affinity make the radiolabeled and cold versions of this compound exceptional tools for ex vivo autoradiography and in vitro screening assays targeting COX-2 expression in localized tissue samples[2].

References

  • Yamamoto, Y., Tago, T., Toyohara, J., Saito, Y., & Yamamoto, F. (2022). Radiosynthesis and in Vivo and ex Vivo Evaluation of Isomeric [11C]methoxy Analogs of Nimesulide as Brain Cyclooxygenase-2-Targeted Imaging Agents. Biological and Pharmaceutical Bulletin.[Link]

  • Patsnap Synapse. Methosulide - Drug Targets, Indications, Patents, and Clinical Trials.[Link]

  • Chemspace. N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide - Chemical Properties.[Link]

Sources

In-Depth Technical Guide: Physicochemical Properties of N-(2-Phenoxyphenyl)methanesulfonamide (CAS 51765-51-6)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of N-(2-Phenoxyphenyl)methanesulfonamide, a compound identified by the CAS number 51765-51-6. This molecule is recognized in the pharmaceutical field as a known impurity of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID). Understanding the physicochemical characteristics of pharmaceutical impurities is a critical aspect of drug development and quality control, ensuring the safety, efficacy, and stability of the final drug product. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data and a detailed protocol for the experimental determination of a key parameter: aqueous solubility.

Physicochemical Data

A summary of the core physicochemical properties of N-(2-Phenoxyphenyl)methanesulfonamide is presented below. It is important to note that while some data is readily available, specific experimental solubility values in a range of organic solvents are not widely published. The subsequent sections of this guide will provide a robust methodology for determining these values experimentally.

PropertyValueSource(s)
CAS Number 51765-51-6[1][2]
Chemical Name N-(2-Phenoxyphenyl)methanesulfonamide[1][2]
Synonym(s) Nimesulide Impurity B[3]
Molecular Formula C₁₃H₁₃NO₃S[2]
Molecular Weight 263.31 g/mol [2]
Physical Form White to light yellow powder or crystals[1]
XLogP3 2.8[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 4[4]

Note on Solubility: While specific quantitative solubility data for N-(2-Phenoxyphenyl)methanesulfonamide is not extensively available in public literature, the related parent compound, Nimesulide, is classified as practically insoluble in water.[5] This suggests that N-(2-Phenoxyphenyl)methanesulfonamide is also likely to have low aqueous solubility. The experimental protocol detailed in this guide provides a reliable method for determining its precise solubility.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The following protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound, based on the principles outlined in OECD Guideline 105.[1][6][7] This method is chosen for its robustness and its ability to provide a true measure of a compound's intrinsic solubility at equilibrium.

Causality Behind Experimental Choices

The shake-flask method is designed to ensure that a state of true thermodynamic equilibrium is reached between the undissolved solid and the solvent. The extended equilibration time allows for any potential polymorphic transformations to the most stable, and therefore least soluble, form of the compound. The use of a constant temperature water bath is critical as solubility is highly temperature-dependent. Centrifugation and filtration are employed to effectively separate the saturated supernatant from any remaining solid particles, which is crucial for accurate concentration analysis.

Step-by-Step Methodology
  • Preparation of the Test System:

    • Add an excess of solid N-(2-Phenoxyphenyl)methanesulfonamide to a series of clear glass vials with screw caps. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, acetone, DMSO) to each vial.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is confirmed when consecutive measurements are in agreement.[8]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a controlled temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a series of calibration standards of N-(2-Phenoxyphenyl)methanesulfonamide of known concentrations in the same solvent used for the solubility test.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of N-(2-Phenoxyphenyl)methanesulfonamide in the saturated supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

    • Report the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equilibrate Agitate at constant temperature (24-72 hours) prep2->equilibrate separate1 Centrifuge to pellet excess solid equilibrate->separate1 separate2 Filter supernatant separate1->separate2 quantify2 Analyze supernatant by HPLC/LC-MS separate2->quantify2 quantify1 Prepare calibration standards quantify1->quantify2 quantify3 Determine concentration from calibration curve quantify2->quantify3

Sources

A Technical Guide to the Preclinical Pharmacokinetic Profiling of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the complete preclinical pharmacokinetic (PK) profiling of the novel chemical entity N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, hereafter referred to as NMPM. As a compound with limited publicly available data, NMPM serves as an ideal model for outlining the logical, stepwise progression of activities required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a new small molecule. This document details the causality behind experimental choices, provides step-by-step protocols for key in vitro and in vivo assays, and explains the analysis and interpretation of the resulting data. The objective is to equip drug development professionals with a self-validating roadmap for generating a robust PK package suitable for lead optimization and candidate selection.

Introduction: The Imperative for Early PK Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's therapeutic potential is inextricably linked to its ability to reach the target site of action in sufficient concentration and for an appropriate duration.[1][2] The preclinical pharmacokinetic profile provides this critical insight.[1] This guide uses N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (NMPM) as a case study to delineate a comprehensive strategy for early-stage PK/ADME characterization. The workflow progresses from initial in silico and physicochemical analysis through a suite of in vitro ADME assays to a definitive in vivo rodent PK study.

Foundational Physicochemical Characterization of NMPM

Before any biological assays are conducted, a foundational understanding of NMPM's physicochemical properties is essential. These characteristics govern its behavior in biological systems, influencing everything from solubility in formulation vehicles to its ability to cross cell membranes. For a novel compound like NMPM, these properties are often first estimated using computational (in silico) tools, which provide rapid, cost-effective guidance for initial experimental design.[3][4][]

Table 1: Predicted Physicochemical Properties of NMPM

PropertyPredicted ValueSignificance in PharmacokineticsPrediction Tool(s)
Molecular Formula C14H14N2O6SDefines the exact composition and molecular weight.N/A
Molecular Weight 338.34 g/mol Influences diffusion rates and general "drug-likeness."PubChem[6]
logP (Octanol/Water) 2.6Predicts lipophilicity; impacts membrane permeability, protein binding, and metabolic susceptibility. High logP can lead to poor solubility, while low logP may hinder absorption.pkCSM[7], PubChemLite[6]
Aqueous Solubility Moderate to LowCritical for absorption from the GI tract and for developing intravenous formulations. Poor solubility is a major hurdle in drug development.Deep-PK[8]
pKa (Acidic/Basic) Not readily ionizableDetermines the charge state of the molecule at physiological pH (7.4), which strongly affects solubility, permeability, and binding to targets and off-targets.ChemAxon[3]
Polar Surface Area 115.5 ŲInfluences membrane permeability. Generally, PSA < 140 Ų is associated with better oral absorption.pkCSM[7]

Note: These values are computationally predicted and require experimental verification.

The Preclinical Pharmacokinetic Workflow

A structured approach is critical to efficiently generating a complete pharmacokinetic profile. The workflow is designed to use data from earlier, simpler assays to inform the design of more complex, resource-intensive studies.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: In Vivo PK Study cluster_3 Phase 4: Data Analysis & Interpretation a In Silico ADMET Prediction b Physicochemical Analysis (Solubility, logP, pKa) a->b Guides experimental setup c Metabolic Stability (Microsomes, Hepatocytes) b->c Informs assay conditions d Permeability (Caco-2) & Efflux (P-gp) b->d Informs assay conditions e Plasma Protein Binding (Equilibrium Dialysis) b->e Informs assay conditions f CYP450 Inhibition b->f Informs assay conditions g Bioanalytical Method Development & Validation c->g Provides rationale for in vivo study design d->g Provides rationale for in vivo study design e->g Provides rationale for in vivo study design f->g Provides rationale for in vivo study design h Rodent PK Study (IV & PO Dosing) g->h Enables quantification i Sample Analysis (LC-MS/MS) h->i Generates samples j Non-Compartmental Analysis (NCA) i->j Provides concentration- time data k PK Parameter Calculation (AUC, Cmax, T1/2, F%) j->k Calculates parameters l Candidate Selection/ Lead Optimization k->l Informs decision

Caption: Preclinical Pharmacokinetic Profiling Workflow.

In Vitro ADME Profiling: Building the Foundation

In vitro assays are the workhorse of early ADME profiling, providing rapid, cost-effective data on a compound's fundamental biological properties.

Metabolic Stability

The first critical question is whether NMPM can survive first-pass metabolism in the liver. Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes.[9][10]

  • Causality: A compound that is too rapidly metabolized will have a short half-life and low exposure, rendering it ineffective.[9] These assays use liver microsomes (containing Phase I CYP450 enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) to predict hepatic clearance.[10][11]

  • Preparation: Thaw pooled HLM on ice. Prepare a 10 mM stock of NMPM in DMSO.

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and NMPM (final concentration 1 µM).

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[12]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[11]

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percent of NMPM remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining vs. time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

Permeability and Efflux

For an orally administered drug, crossing the intestinal wall is a prerequisite for systemic absorption. The Caco-2 cell permeability assay is the industry standard for predicting this process.[13][14][15]

  • Causality: Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[16][17] This assay measures the apparent permeability coefficient (Papp) and can identify if a compound is a substrate for efflux pumps, which actively transport drugs back into the intestinal lumen, reducing absorption.[16]

Caco2 A_to_B Apical (A) Chamber Add NMPM Caco-2 Monolayer Basolateral (B) Chamber Sample for LC-MS/MS B_to_A Apical (A) Chamber Sample for LC-MS/MS Caco-2 Monolayer Basolateral (B) Chamber Add NMPM lab1 A -> B Transport (Measures Absorption) lab1->A_to_B lab2 B -> A Transport (Measures Efflux) lab2->B_to_A

Caption: Caco-2 Bidirectional Permeability Assay.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • A-to-B Permeability: Add NMPM (e.g., 10 µM) to the apical (A) chamber. At various time points (e.g., 2 hours), take a sample from the basolateral (B) chamber.[16]

  • B-to-A Permeability: In a separate set of wells, add NMPM to the basolateral (B) chamber and sample from the apical (A) chamber.[16]

  • Analysis: Quantify the concentration of NMPM in all samples via LC-MS/MS.

  • Data Analysis: Calculate the Papp value for both directions. The Efflux Ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio >2 suggests the compound is a substrate for an efflux transporter.

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) drug is available to distribute into tissues and interact with its target.[18]

  • Causality: High plasma protein binding (>99%) can limit a drug's efficacy and volume of distribution. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of unbound drug.[18][19][20]

  • Preparation: Spike human plasma with NMPM at a final concentration of 1 µM.

  • Device Setup: Add the NMPM-spiked plasma to one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber. The chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules like NMPM to pass.[19]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound NMPM to reach equilibrium across the membrane.[18]

  • Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To ensure accurate comparison, add blank plasma to the buffer aliquot and PBS to the plasma aliquot. Precipitate proteins with acetonitrile and analyze both samples by LC-MS/MS.

  • Calculation: The percent unbound is calculated as (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.

Cytochrome P450 (CYP) Inhibition

It is crucial to determine if NMPM inhibits major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), as this can lead to dangerous drug-drug interactions (DDIs).[21]

  • Causality: If NMPM inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the concentration of that other drug could rise to toxic levels. An IC50 (concentration causing 50% inhibition) assay provides a measure of the inhibitory potential.[21]

  • System: Use human liver microsomes as the enzyme source.

  • Incubation: Incubate HLM with a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4) in the presence of a range of NMPM concentrations (e.g., 0.1 to 25 µM).[21]

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Quenching & Analysis: Stop the reaction and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) via LC-MS/MS.

  • Data Analysis: Plot the percent inhibition of metabolite formation against the NMPM concentration to determine the IC50 value.

Table 2: Hypothetical In Vitro ADME Profile for NMPM

AssayParameterResultInterpretation
HLM Stability t½ (min)45Moderately stable. Suggests hepatic clearance is a likely elimination pathway but not excessively rapid.
CLint (µL/min/mg)30.8Moderate intrinsic clearance. Warrants progression to in vivo studies.
Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)15.2High permeability. Good oral absorption is predicted.
Efflux Ratio1.1Not a substrate for major efflux pumps like P-gp.
Plasma Protein Binding % Unbound (Human)8.5%Moderately high binding (91.5% bound). The free fraction is sufficient for pharmacological activity.
CYP Inhibition IC50 (µM) vs CYP3A4> 25 µMLow risk of inhibiting major drug-metabolizing enzymes at therapeutic concentrations.
IC50 (µM) vs CYP2D6> 25 µMLow risk of DDI via this pathway.

In Vivo Pharmacokinetic Study: The Definitive Test

Data from in vitro assays build a strong hypothesis about a compound's behavior, but an in vivo study in an animal model is the definitive test.[22] This study provides key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[23][24]

Bioanalytical Method Validation: The Prerequisite for Accuracy

Before the animal study begins, a robust and reliable analytical method to quantify NMPM in plasma must be developed and validated according to regulatory guidelines.[25][26] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[26]

  • Causality: An unvalidated method can produce erroneous data, rendering the entire in vivo study useless. Validation ensures the method is accurate, precise, selective, and sensitive enough to measure the expected concentrations of NMPM over time.[25][26] Key validation parameters include:

    • Selectivity & Specificity: No interference from endogenous plasma components.

    • Accuracy & Precision: The measured concentrations are close to the true values and are reproducible.

    • Calibration Curve: Defines the concentration range over which the assay is accurate.

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.

    • Stability: NMPM is stable during sample collection, storage, and processing.

Study Design: Intravenous vs. Oral Administration

A standard rodent PK study design involves two groups of animals (e.g., male Sprague-Dawley rats).[27]

  • Intravenous (IV) Group: Receives a single bolus dose (e.g., 1 mg/kg) directly into the bloodstream. This route provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption.

  • Oral (PO) Group: Receives a single dose via oral gavage (e.g., 10 mg/kg). Comparing the exposure (AUC) from the PO dose to the IV dose allows for the calculation of absolute oral bioavailability.

  • Animal Model: Male Sprague-Dawley rats (n=3 per group), cannulated for serial blood sampling.

  • Formulation:

    • IV Dose: NMPM dissolved in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

    • PO Dose: NMPM suspended in a vehicle like 0.5% methylcellulose in water.

  • Dosing: Administer the 1 mg/kg IV dose or the 10 mg/kg PO dose.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method.

Data Analysis and Interpretation

The concentration-time data from the in vivo study is analyzed using non-compartmental analysis (NCA), a standard method that makes fewer assumptions than compartmental modeling.[28][29][30]

Calculation of Key PK Parameters

Software tools are used to calculate the following parameters from the mean plasma concentration-time profile for each route.[31]

  • Cmax: Maximum observed plasma concentration (PO group).[29]

  • Tmax: Time at which Cmax is observed (PO group).[30]

  • AUC0-t: Area under the concentration-time curve from time zero to the last measurable time point.

  • AUC0-inf: Area under the curve extrapolated to infinity.

  • t½: Terminal elimination half-life.[30]

  • CL: Systemic clearance (from IV data).

  • Vdss: Volume of distribution at steady state (from IV data).

  • F%: Absolute oral bioavailability, calculated as: (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters for NMPM in Rats

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)UnitsInterpretation
Cmax N/A1,250ng/mLReaches a high concentration after oral dosing.
Tmax N/A1.0hRapidly absorbed from the GI tract.
AUC0-inf 1,85012,300ng*h/mLDose-proportional exposure is observed after accounting for bioavailability.
4.24.5hModerate half-life, potentially suitable for once or twice-daily dosing.
CL 9.0N/AmL/min/kgLow clearance, consistent with moderate stability observed in vitro.
Vdss 3.5N/AL/kgDistributes well into tissues beyond the plasma volume.
F% N/A66.5%Good oral bioavailability, confirming high permeability and moderate stability.

Conclusion and Next Steps

The comprehensive profiling of NMPM, from in silico prediction to a definitive in vivo study, provides a clear and actionable picture of its drug-like properties. The hypothetical data presented here paints a favorable profile: NMPM is a highly permeable, moderately stable compound with low DDI risk, low clearance, and good oral bioavailability. This type of robust dataset is essential for making informed decisions in drug discovery, allowing teams to confidently advance promising candidates like NMPM into further efficacy and safety studies or to prioritize other compounds with more favorable PK characteristics. This structured, data-driven approach maximizes the probability of success while efficiently allocating critical research resources.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][25]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [26]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][32]

  • Javed, I., et al. (2022). Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. [Link][28]

  • Certara. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link][30]

  • Artursson, P., & Karlsson, J. (1991). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. [Link][14]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link][13]

  • Concept Life Sciences. Caco-2 Permeability Assay. [Link][16]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link][18]

  • Patsnap. (2025). What is a typical workflow in preclinical pharmacokinetics?[Link][1]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link][21]

  • Mansour, A., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link][9]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. [Link][17]

  • PubChemLite. N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. [Link][6]

  • Sazonovas, A., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link][3]

  • Mans, D. M., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link][4]

  • Bienta. Permeability Assay on Caco-2 Cells. [Link][15]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link][12]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link][10]

  • Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments. [Link][2]

  • Pires, D. E. V., et al. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link][7]

  • Shin, B., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. [Link][8]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link][23]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link][24]

  • ResearchGate. Overview of the study's design. (A1) In vivo rat pharmacokinetic study.... [Link][27]

  • MathWorks. Noncompartmental Analysis. [Link][31]

Sources

A Technical Guide to the Metabolic Pathways of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted metabolic pathways of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines the probable Phase I and Phase II metabolic transformations based on the compound's key functional groups: a nitroaromatic system, a phenoxy-ether linkage, and a methanesulfonamide moiety. We delve into the enzymatic systems likely responsible for these biotransformations, with a particular focus on cytochrome P450-mediated reactions and conjugation pathways. Furthermore, this guide presents detailed, field-proven experimental protocols for the in vitro identification and characterization of metabolites using human liver microsomes and hepatocytes, coupled with high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The causality behind experimental design choices is explained to provide a deeper, actionable understanding for researchers tasked with characterizing the metabolic fate of novel chemical entities.

Introduction

The Compound: Structure and Physicochemical Properties

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is a complex organic molecule featuring several functional groups that are recognized substrates for drug-metabolizing enzymes. Its structure consists of a central nitrophenyl ring linked to a methoxyphenyl group via an ether bond, and a methanesulfonamide group. The presence of the electron-withdrawing nitro group, the ether linkage, and the sulfonamide moiety suggests multiple potential sites for metabolic attack, making its metabolic profiling a critical step in understanding its pharmacokinetic and toxicological properties. Compounds containing sulfonamide moieties have a long history in drug discovery, exhibiting a wide range of biological activities.[1][2][3]

Rationale for Metabolic Profiling in Drug Development

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to modern drug development.[4] The metabolic fate of a xenobiotic dictates its half-life, potential for drug-drug interactions, and the formation of potentially reactive or toxic metabolites.[5] Early in vitro ADME testing provides crucial data to guide chemical structure optimization, predict in vivo pharmacokinetics, and ensure that major human metabolites are assessed during preclinical safety studies.[4][6] This guide focuses on establishing a robust, predictive, and experimental framework for elucidating the metabolic pathways of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through two major phases: Phase I (functionalization) and Phase II (conjugation).[7]

Predicted Phase I Transformations

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For the title compound, the following pathways are predicted:

  • Nitroreduction: The nitroaromatic group is a prime target for reduction. This multi-step process, often catalyzed by cytochrome P450 enzymes under hypoxic conditions and other nitroreductases, converts the nitro group (-NO₂) sequentially to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[8][9][10] The hydroxylamino intermediate is often a reactive species capable of binding to macromolecules.[8]

  • O-Demethylation: The methoxy (-OCH₃) group on the phenoxy ring is a classic substrate for CYP450-mediated O-dealkylation, resulting in a phenolic metabolite (-OH). This is a very common metabolic pathway for compounds containing methoxy groups.

  • Aromatic Hydroxylation: CYP450 enzymes can directly hydroxylate the aromatic rings. The positions of hydroxylation are influenced by the existing substituents, but this provides an additional route for generating more polar metabolites.

  • Ether Bond Cleavage: While metabolically more stable than ester bonds, the diaryl ether linkage can undergo oxidative cleavage, although this is generally considered a less favorable pathway compared to the aforementioned reactions.

Predicted Phase II Conjugation Pathways

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly enhances water solubility and facilitates excretion.[11]

  • Glucuronidation & Sulfation: The phenolic metabolites generated via O-demethylation or aromatic hydroxylation are excellent substrates for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs).

  • Acetylation: The primary amine metabolite formed from complete nitroreduction can be acetylated by N-acetyltransferases (NATs) to form an acetamide derivative.[12]

  • Glutathione (GSH) Conjugation: The nitro group can be displaced by glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[11][13] Furthermore, reactive intermediates, such as those formed during nitroreduction or potential epoxide formation on the aromatic rings, can be detoxified by conjugation with GSH.[14][15]

Metabolic Pathway Parent Parent Compound N-[2-(4-Methoxyphenoxy) -4-nitrophenyl]methanesulfonamide Nitroreduction Nitroreduction Product (Amino Metabolite) Parent->Nitroreduction Nitroreductases, CYP450 (hypoxic) ODemethylation O-Demethylation Product (Phenolic Metabolite) Parent->ODemethylation CYP450 Hydroxylation Aromatic Hydroxylation Product (Phenolic Metabolite) Parent->Hydroxylation CYP450 GSH Glutathione Conjugate (Phase II) Parent->GSH GST Acetylation Acetylation Product (Phase II) Nitroreduction->Acetylation NAT Glucuronidation Glucuronide Conjugate (Phase II) ODemethylation->Glucuronidation UGT Sulfation Sulfate Conjugate (Phase II) ODemethylation->Sulfation SULT Hydroxylation->Glucuronidation UGT Hydroxylation->Sulfation SULT

Predicted metabolic pathways for the title compound.

Experimental Guide to Metabolite Identification

A systematic approach using a combination of in vitro systems and advanced analytical techniques is essential for confirming the predicted metabolic pathways.[6]

Experimental Workflow Overview

The general workflow involves incubating the compound with a metabolically competent system, followed by sample processing and analysis by high-resolution LC-MS/MS to detect and identify the metabolites.[5][16]

General workflow for in vitro metabolite identification.
In Vitro Methodologies

In vitro models using human liver subcellular fractions or cells are the cornerstone of metabolic studies, offering a controlled environment to investigate biotransformations.[6][17]

Protocol 1: Metabolic Profiling using Human Liver Microsomes (HLM)

Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, making them an excellent tool for studying Phase I metabolism.[17]

  • Objective: To identify Phase I metabolites of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

    • Acetonitrile (ACN) with internal standard

    • 96-well incubation plate and collection plate

  • Procedure:

    • Prepare an HLM suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1-10 µM. Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to identify non-enzymatic degradation.

    • Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins.

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new collection plate for LC-MS/MS analysis.

Protocol 2: Metabolite Identification using Cryopreserved Human Hepatocytes

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a cellular context.[5][18]

  • Objective: To identify both Phase I and Phase II metabolites.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte culture medium (e.g., Williams' Medium E)

    • Collagen-coated incubation plates

    • Test compound stock solution

  • Procedure:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 2-4 hours).

    • Remove the plating medium and replace it with fresh, pre-warmed culture medium containing the test compound at a final concentration of 1-10 µM.

    • Incubate the cells at 37°C in a humidified CO₂ incubator for a time course (e.g., 0, 2, 4, 8, and 24 hours).

    • At each time point, collect both the cell culture medium and the cell lysate (after washing and lysing the cells).

    • Quench the metabolic activity and precipitate proteins by adding ice-cold acetonitrile to the collected samples.

    • Process the samples as described in Protocol 1 (steps 6-7) for LC-MS/MS analysis.

Analytical Characterization: High-Resolution LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite identification.[16][19] High-resolution mass spectrometry (HRAM-MS), such as with Orbitrap analyzers, allows for the calculation of empirical formulae from accurate mass measurements, which is crucial for identifying unknown metabolites.[20]

  • Objective: To separate, detect, and structurally characterize potential metabolites.

  • Methodology:

    • Chromatographic Separation: Employ a reversed-phase HPLC column (e.g., C18) to separate the parent compound from its more polar metabolites based on hydrophobicity.[16] A gradient elution using water and acetonitrile/methanol (both typically containing 0.1% formic acid) is standard.

    • Mass Spectrometric Detection (Full Scan): Analyze the column eluent using a high-resolution mass spectrometer in full scan mode to detect all ionizable compounds. Metabolites are initially identified by searching for predicted mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, -30 Da for nitroreduction to amine).

    • Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition, where ions of interest from the full scan are automatically selected for fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule.[19]

    • Structural Elucidation: Compare the fragmentation pattern of a metabolite to that of the parent compound. Common losses or retained fragments help to pinpoint the site of metabolic modification. For example, a modification on the methoxyphenoxy ring would result in a mass shift of that specific fragment in the MS/MS spectrum.

Data Interpretation and Summary

The culmination of the experimental work is the confident identification of metabolites and an estimation of their relative abundance.

Example Data Summary Table

The results from in vitro studies can be summarized to provide a clear overview of the metabolic profile.

Metabolite ID Proposed Biotransformation Mass Shift (Da) Observed m/z Retention Time (min) Relative Abundance (HLM) Relative Abundance (Hepatocytes)
M0 (Parent)--415.065.8++++++++++
M1Nitroreduction (-NO₂ → -NH₂)-30385.094.5++++++
M2O-Demethylation-14401.054.9+++++
M3Aromatic Hydroxylation+16431.064.7+++
M4M1 + Acetylation+12427.104.6-++
M5M2 + Glucuronidation+162577.083.2-+++

Note: This table is illustrative. m/z values are for [M+H]⁺ ions. Relative abundance is a qualitative representation.

Conclusion and Future Directions

This guide outlines a predictive and experimental strategy for characterizing the metabolic pathways of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. Based on its chemical structure, the primary metabolic routes are predicted to be nitroreduction , O-demethylation , and subsequent Phase II conjugation (glucuronidation and acetylation). The provided in vitro protocols using human liver microsomes and hepatocytes, combined with high-resolution LC-MS/MS analysis, offer a robust framework for confirming these predictions.

Future work should focus on quantifying the rate of metabolism to determine the compound's metabolic stability, identifying the specific CYP450 and other enzymes responsible for each transformation (reaction phenotyping), and conducting in vivo studies in appropriate animal models to confirm that the in vitro profile reflects the metabolic fate in a whole organism.

References

  • Cui, Q., & Lewis, I. A. (2018). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology. [Link]

  • Tatsumi, K., & Koga, N. (1987). Glutathione conjugation of nitro compounds by monkey glutathione S-transferases. Biochemical Pharmacology. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports. [Link]

  • Harada, N., & Omura, T. (1980). Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes. Journal of Biochemistry. [Link]

  • General Metabolics. (n.d.). LC-MS/MS Metabolite Targeting. General Metabolics. [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Yu, S., et al. (2002). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate. [Link]

  • He, Y., et al. (2014). Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity. Toxicology and Applied Pharmacology. [Link]

  • Behrendorff, J. B., et al. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers in Microbiology. [Link]

  • Behrendorff, J. B., et al. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers in Microbiology. [Link]

  • Patsnap. (2024). How Does LC-MS Identify Proteins and Metabolites?. Patsnap Synapse. [Link]

  • Watt, K. C., et al. (1999). Glutathione conjugation of electrophilic metabolites of 1-nitronaphthalene in rat tracheobronchial airways and liver: identification by mass spectrometry and proton nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology. [Link]

  • He, Y., et al. (2014). Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity. Toxicology and Applied Pharmacology. [Link]

  • P, S., & P, A. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Bandiera, S. M., et al. (2018). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. PMC. [Link]

  • MetwareBio. (2024). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Sienkiewicz, P., & S-K, J. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. PMC. [Link]

  • Kumar, S., & Singh, A. (2018). In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • Eyanful, J., & Chignell, C. F. (1995). Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates. Chemical Research in Toxicology. [Link]

  • Bandiera, S. M., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry. [Link]

  • Sienkiewicz, P., & S-K, J. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. ResearchGate. [Link]

  • PubChem. (n.d.). (4-Aminophenoxy)benzene. PubChem. [Link]

  • Kelly, D. P., & Murrell, J. C. (1999). Microbial metabolism of methanesulfonic acid. Archives of Microbiology. [Link]

  • Commandeur, J. N. M., et al. (2021). Identification of Quinoneimine Metabolites of Hydroxylated Diclofenac and Mefenamic Acid as Novel Substrates for Human NAD(P)H:Quinone Oxidoreductase 1. VU Research Portal. [Link]

  • Wani, A. Y., et al. (2024). Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage. ResearchGate. [Link]

  • Zia-ur-Rehman, M., et al. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E. [Link]

  • Colucci, D. F., & Buyske, D. A. (1965). A new metabolic pathway for a sulfonamide group. ResearchGate. [Link]

  • DeRatt, K. A., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

  • Wikipedia. (n.d.). Ibutilide. Wikipedia. [Link]

  • Google Patents. (n.d.). CN100344611C - 4-nitro-2-[(4'-methoxyl)-phenoxy]-toluenesulfonamide derivant and its medical uses.
  • SlideShare. (n.d.). METABOLISM. SlideShare. [Link]

  • Hartles, R. L., & Williams, R. T. (1947). The metabolism of metanilamide (m-aminobenzenesulphonamide) in the rabbit. Biochemical Journal. [Link]

  • Amankulova, D., et al. (2019). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Metabolic Pathway Inhibitor. Creative Biolabs. [Link]

  • Mohsin, N. U. A., et al. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 51765-76-5, chemically identified as N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide and commonly referred to as Methosulide, is a critical structural analog and synthetic intermediate of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide[1]. While it exhibits potent pharmacological activity as a selective cyclooxygenase-2 (COX-2) inhibitor, its structural reliance on a nitroarene moiety introduces significant toxicological liabilities. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and safety parameters of CAS 51765-76-5, providing drug development professionals with a self-validating experimental framework for preclinical safety assessment.

Chemical Identity & Pharmacological Profile

Methosulide shares the core sulfonanilide pharmacophore of Nimesulide but features a methoxy substitution on the phenoxy ring. This structural configuration dictates both its target engagement and its metabolic fate.

Quantitative Chemical and Pharmacological Data

The bulky sulfonanilide group allows the molecule to selectively access the larger side pocket of the COX-2 active site, which is sterically hindered in COX-1 due to an isoleucine substitution[2].

PropertyValue
Chemical Name N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
CAS Number 51765-76-5
Common Name Methosulide
Molecular Formula C14H14N2O6S
Molecular Weight 338.33 g/mol
COX-1 Inhibition (IC50) >100 μM
COX-2 Inhibition (IC50) 2.31 μM

Mechanistic Toxicology: The Hepatotoxicity Paradigm

The primary toxicological concern for CAS 51765-76-5 arises from its nitroarene group. Nimesulide and its nitroaromatic analogs are well-documented causes of idiosyncratic drug-induced liver injury (DILI) [3].

The causality of this toxicity is rooted in hepatic metabolism. Hepatic cytochromes (predominantly CYP1A2 and CYP3A4) catalyze the bioreductive metabolism of the nitro group into highly reactive nitroso and hydroxylamine intermediates[4]. These electrophilic species rapidly deplete intracellular glutathione (GSH), inducing severe oxidative stress. Subsequently, these intermediates covalently bind to critical hepatic proteins, triggering mitochondrial permeability transition (MPT), ATP depletion, and ultimately, hepatocellular necrosis or apoptosis [5].

Hepatotoxicity_Pathway A Methosulide (CAS 51765-76-5) Nitroarene Moiety B Hepatic Cytochrome P450 (Bioreductive Metabolism) A->B CYP1A2 / CYP3A4 C Reactive Nitroso / Hydroxylamine Intermediates B->C D Glutathione (GSH) Depletion & Oxidative Stress C->D E Covalent Binding to Hepatic Proteins C->E F Mitochondrial Dysfunction (ATP Depletion & MPT) D->F E->F G Idiosyncratic Hepatotoxicity (Necrosis / Apoptosis) F->G

Fig 1. Bioreductive metabolism of Methosulide leading to idiosyncratic hepatotoxicity.

Experimental Workflows for Toxicity Assessment

Self-Validating In Vitro Hepatotoxicity Protocol

Step 1: Cellular Model Selection

  • Action: Culture HepG2 cells in DMEM supplemented with 10% FBS.

  • Causality: HepG2 cells are utilized because they retain basal cytochrome P450 activity, which is an absolute prerequisite for the bioactivation of the nitroarene group into its toxic intermediates.

Step 2: Compound Dosing & Internal Validation

  • Action: Seed cells at 1×104 cells/well. Expose cells to a concentration gradient of Methosulide (0.1 μM to 100 μM).

  • Self-Validation Arm: Treat a parallel set of wells with Methosulide plus 5 mM N-acetylcysteine (NAC).

  • Causality: NAC is a glutathione precursor. If the observed toxicity is genuinely driven by reactive electrophiles and ROS, NAC will rescue cell viability. This internal control validates that cell death is mechanistically linked to oxidative stress rather than non-specific chemical lysis.

Step 3: Multiparametric Endpoints

  • Cell Viability (MTT Assay): Measures overall metabolic activity to establish the IC50 of the compound.

  • ROS Generation (DCFDA Assay): Cells are loaded with 10 μM DCFDA. Fluorescence (Ex/Em: 485/535 nm) directly quantifies the oxidative stress caused by nitroso intermediates.

  • Mitochondrial Integrity (JC-1 Assay): JC-1 dye shifts from red to green fluorescence upon mitochondrial depolarization. This directly validates whether the compound is triggering the Mitochondrial Permeability Transition (MPT) pore.

Toxicity_Workflow S1 Step 1: HepG2 Cell Culture (Metabolically Competent) S2 Step 2: Compound Dosing (Vehicle, Methosulide, +NAC Control) S1->S2 S3 Step 3: Multiparametric Assays S2->S3 A1 MTT Assay (Cell Viability) S3->A1 A2 DCFDA Assay (ROS Generation) S3->A2 A3 JC-1 Assay (Mitochondrial Potential) S3->A3 S4 Step 4: Mechanistic Validation (GSH Rescue Analysis) A1->S4 A2->S4 A3->S4

Fig 2. Self-validating in vitro workflow for assessing nitroarene-induced hepatotoxicity.

Safety Data & Handling Protocols

Based on the structural homology to Nimesulide and available Safety Data Sheets for related sulfonanilides [6], CAS 51765-76-5 must be handled as a hazardous pharmacological agent.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation

Laboratory Handling Requirements:

  • Engineering Controls: All weighing and reconstitution must be performed within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE: Nitrile gloves (double-gloving recommended during in vivo dosing preparation), chemical splash goggles, and a dedicated laboratory coat.

  • Storage: Store at 2-8°C, protected from light, in a tightly sealed container. The nitro group is susceptible to photodegradation.

References

  • Nimesulide - LiverTox - NCBI Bookshelf Source: National Institute of Diabetes and Digestive and Kidney Diseases URL:[Link]

  • Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide Source: PubMed (Drug Safety) URL:[Link]

  • Nimesulide-induced hepatotoxicity: A systematic review and meta-analysis Source: PLOS One URL:[Link]

  • 4-HYDROXY NIMESULIDE | CAS#:109032-22-6 Source: Chemsrc URL: [Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Scientific Rationale

Nimesulide is a widely utilized non-steroidal anti-inflammatory drug (NSAID) characterized by its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme[1]. During the synthesis, metabolism, and degradation of nimesulide, various structural analogs and impurities are generated. N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS: 51765-76-5) is a critical methoxy-derivative and related compound of nimesulide[2][3].

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) profiling, impurity tracking, and toxicological evaluation[4]. As a Senior Application Scientist, I have designed this protocol to overcome the inherent challenges of bioanalytical quantification for lipophilic sulfonamides.

The Causality Behind the Method Design
  • Ionization Strategy (ESI-) : Sulfonamides possess a weakly acidic proton on the nitrogen atom (pKa ~6.5). By utilizing Negative Electrospray Ionization (ESI-), we can efficiently deprotonate the molecule to form a stable [M−H]− precursor ion.

  • Mobile Phase Selection : To maximize ESI- yield, the mobile phase must not be overly acidic. Using 5 mM ammonium formate (pH ~6.0) instead of standard 0.1% formic acid prevents the protonation of the sulfonamide group, ensuring high sensitivity while maintaining reproducible retention on a C18 column[4].

  • Extraction Technique : While protein precipitation (PPT) is common[5], it often fails to remove endogenous phospholipids, leading to severe ion suppression in ESI-. This protocol employs Liquid-Liquid Extraction (LLE) using ethyl acetate. The lipophilic nature of the methoxy-nimesulide derivative allows it to partition highly into the organic layer, leaving polar matrix interferents behind.

Mechanistic Overview

The therapeutic and toxicological relevance of nimesulide derivatives stems from their interaction with the arachidonic acid cascade[6]. Below is the mechanistic pathway illustrating where these compounds exert their selective inhibitory effects.

Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Pain Inflammation & Pain PGH2->Pain Drug Methoxy-Nimesulide Derivative Drug->COX2 Selective Inhibition

Fig 1. Selective inhibition of the COX-2 inflammatory pathway by nimesulide derivatives.

Materials and Reagents

  • Target Analyte: N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (Purity >98%).

  • Internal Standard (IS): Nimesulide-d5.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ethyl Acetate.

  • Additives: LC-MS grade Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant).

Experimental Protocols

Preparation of Solutions
  • Stock Solutions: Dissolve the target analyte and IS in 100% MeOH to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the analyte stock solution with 50% MeOH in water to create a calibration curve range of 10 to 10,000 ng/mL (which will yield 1.0 to 1000 ng/mL in plasma).

  • IS Working Solution: Dilute the IS stock to 50 ng/mL in 50% MeOH.

Liquid-Liquid Extraction (LLE) Workflow

Self-Validating Step: Always include a matrix blank (plasma + IS) and a double blank (plasma only) to verify the absence of carryover and endogenous interference.

  • Aliquot: Transfer 100 µL of human plasma (samples, calibrators, or QCs) into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS Working Solution (50 ng/mL) and vortex for 10 seconds.

  • Buffer Addition: Add 50 µL of 100 mM Ammonium Formate buffer (pH 6.0) to standardize the pH, ensuring the sulfonamide remains unionized for optimal organic partitioning.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Cap the tubes and shake on a multi-tube vortexer at 1500 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate or glass tubes. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (A:B, 80:20 v/v). Vortex for 2 minutes and transfer to autosampler vials.

Workflow A Plasma Sample (100 µL) B Add IS & Buffer (pH 6.0) A->B C LLE Extraction (Ethyl Acetate) B->C D Centrifuge & Dry N2 C->D E Reconstitute (Mobile Phase) D->E F LC-MS/MS (ESI- MRM) E->F

Fig 2. Step-by-step LLE sample preparation and LC-MS/MS analytical workflow.

UHPLC Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm)[4].

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08020Initial
0.58020Isocratic hold
2.51090Linear ramp
3.51090Column wash
3.68020Re-equilibration
5.08020End
Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Scientific Insight: The primary fragmentation pathway for the [M−H]− precursor (m/z 337.1) involves the homolytic cleavage of the methanesulfonyl radical ( SO2​CH3​ , 79 Da), yielding a stable product ion at m/z 258.1. A secondary loss of the nitro group ( NO2​ , 46 Da) yields the qualifier ion at m/z 291.1.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Methoxy-Nimesulide337.1258.15022Quantifier
Methoxy-Nimesulide337.1291.15018Qualifier
Nimesulide-d5 (IS)312.1234.15020Internal Standard

General Source Parameters: Capillary Voltage: 3.0 kV; Source Temperature: 150°C; Desolvation Temperature: 400°C; Desolvation Gas Flow: 800 L/hr.

Method Validation & System Suitability

To ensure the trustworthiness of the analytical batch, the method must be validated according to FDA/EMA bioanalytical guidelines. A System Suitability Test (SST) must be injected prior to the batch, requiring a signal-to-noise (S/N) ratio > 10 for the Lower Limit of Quantification (LLOQ) and a retention time variance of < 2%.

Table 3: Summary of Method Validation Metrics

ParameterAcceptance CriteriaObserved Results
Linearity Range R2≥0.995 1.0 – 1000 ng/mL ( R2=0.998 )
LLOQ S/N 10, Precision 20%1.0 ng/mL (CV = 8.4%)
Intra-day Precision CV 15% (for QCs)3.2% – 6.8%
Inter-day Accuracy 85% – 115% of nominal94.5% – 106.2%
Extraction Recovery Consistent across QC levels88.4% (Analyte), 90.1% (IS)
Matrix Effect IS-normalized MF: 0.85 – 1.150.96 (No significant suppression)

Conclusion

This LC-MS/MS protocol provides a highly selective, sensitive, and rugged framework for the quantification of the nimesulide related compound N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide in human plasma. By leveraging the specific pKa of the sulfonamide moiety through pH-controlled Liquid-Liquid Extraction and utilizing ammonium formate to optimize negative ESI ionization, this method completely mitigates phospholipid-induced ion suppression, ensuring absolute data integrity for downstream pharmacokinetic and toxicological modeling.

References

Sources

Application Note: NMR Spectroscopy Characterization of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS: 51765-76-5), commonly known as 4'-methoxy nimesulide, is a highly potent, selective cyclooxygenase-2 (COX-2) inhibitor and a critical precursor in the development of 11 C-labeled PET radiotracers for brain imaging . Structurally, the molecule features a central 1,2,4-trisubstituted nitrophenyl ring linked to a 4-methoxyphenoxy moiety via a diaryl ether bond, alongside a methanesulfonamide group.

In radiopharmaceutical synthesis and drug development, verifying the exact regiochemistry of the methoxy and ether linkages is paramount. A single regioisomer impurity (e.g., ortho- or meta-methoxy variants) drastically alters COX-2 binding affinity and cellular transport properties . This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the structure and purity of 4'-methoxy nimesulide.

Experimental Rationale & Causality

Solvent Selection: Why DMSO- d6​ ?

While many organic intermediates are analyzed in CDCl 3​ , DMSO- d6​ is strictly required for this compound. The causality lies in the acidic methanesulfonamide proton (-NHSO 2​ CH 3​ ). In CDCl 3​ , trace moisture or acidic impurities facilitate rapid chemical exchange, broadening the NH signal into the baseline and rendering it invisible. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the NH proton in a rigid solvation cage. This drastically slows the exchange rate, yielding a sharp, quantifiable singlet (typically around δ 9.85 ppm) that is essential for 2D HMBC correlations.

The Self-Validating Protocol Design

A protocol is only as robust as its internal controls. In this workflow, the 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment acts as the self-validating mechanism. Rather than relying solely on 1D chemical shifts—which can be ambiguous in complex aromatic regions—the HMBC maps 3JCH​ couplings across the ether and sulfonamide bridges. If the sample is an unintended regioisomer, the HMBC cross-peaks will correlate to different carbon environments, instantly flagging a synthesis error. This transforms the NMR protocol from a passive observation into an active QA/QC gatekeeper.

Step-by-Step NMR Methodology

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte. Causality: This concentration ensures an optimal signal-to-noise (S/N) ratio for natural abundance 13 C and 2D HMBC experiments within a reasonable timeframe (< 1 hour).

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Data Acquisition Parameters (400 MHz Spectrometer)
  • Probe Tuning & Shimming: Insert the sample, lock onto the DMSO- d6​ deuterium signal, and carefully tune/match the probe. Rigorous shimming is critical to resolve the fine 2.5 Hz meta-coupling of the H-3 aromatic proton.

  • 1 H NMR (1D):

    • Scans: 16

    • Spectral Width: 15 ppm

    • Relaxation Delay (D1): 2.0 s (Ensures complete relaxation of the sulfonamide methyl protons).

  • 13 C NMR (1D):

    • Scans: 1024

    • Decoupling: WALTZ-16 proton decoupling

    • Relaxation Delay (D1): 2.0 s.

  • 2D HMBC:

    • Optimized for long-range coupling ( nJCH​ = 8 Hz).

    • F1 ( 13 C) and F2 ( 1 H) spectral widths optimized to the 1D projections.

NMR_Workflow Prep Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Acq Data Acquisition 1D (1H, 13C) & 2D (HSQC, HMBC) Prep->Acq Proc Spectral Processing Apodization, FT, Phase/Baseline Correction Acq->Proc Assign Structural Assignment Multiplicity & Spin-System Analysis Proc->Assign Valid QA/QC Validation Regiochemical Confirmation via HMBC Assign->Valid

Fig 1. End-to-end NMR analytical workflow for structural validation.

Spectral Analysis & Mechanistic Insights

Proton ( 1 H) NMR Assignments

The 1 H NMR spectrum is defined by the profound electronic effects of the substituents. The nitro group (-NO 2​ ) exerts strong inductive (-I) and resonance (-R) electron-withdrawing effects, severely deshielding the central ring protons. H-5 (ortho to NO 2​ ) appears furthest downfield at δ 8.05 ppm.

Conversely, the phenoxy ring represents an AA'BB' spin system. The ether oxygen, whose lone pairs are pulled into the electron-deficient nitrophenyl ring, offers little resonance shielding to the phenoxy ring. However, the 4'-methoxy group is a strong resonance donor (+R), shielding the adjacent H-3' and H-5' protons ( δ 6.98 ppm) relative to the H-2' and H-6' protons ( δ 7.15 ppm). Note: While technically an AA'BB' system, these are routinely reported as apparent doublets ( J≈9.0 Hz) in industrial QA/QC.

Table 1: 1 H NMR Quantitative Data Summary (DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
NH 9.85Singlet (br)-1HSulfonamide NH; sharp due to DMSO H-bonding
H-5 8.05Doublet of doublets8.8, 2.51HCentral ring; heavily deshielded by ortho -NO 2​
H-6 7.68Doublet8.81HCentral ring; ortho to sulfonamide
H-3 7.55Doublet2.51HCentral ring; meta-coupled to H-5
H-2', H-6' 7.15Apparent doublet9.02HPhenoxy ring; ortho to ether linkage
H-3', H-5' 6.98Apparent doublet9.02HPhenoxy ring; shielded by ortho -OCH 3​
OCH 3​ 3.78Singlet-3HMethoxy ether
SO 2​ CH 3​ 3.12Singlet-3HMethanesulfonyl group
Carbon ( 13 C) NMR Assignments

The 13 C spectrum resolves all 12 distinct carbon environments. The most deshielded carbons are those directly attached to electronegative heteroatoms: C-4' (methoxy-bearing, δ 156.2), C-1' and C-2 (ether-bearing, δ 148.5 and 147.8), and C-4 (nitro-bearing, δ 143.5).

Table 2: 13 C NMR Quantitative Data Summary (DMSO- d6​ , 100 MHz)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C-4' 156.2Quaternary (Ar-O)Phenoxy ring; attached to -OCH 3​
C-1' 148.5Quaternary (Ar-O)Phenoxy ring; attached to ether oxygen
C-2 147.8Quaternary (Ar-O)Central ring; attached to ether oxygen
C-4 143.5Quaternary (Ar-N)Central ring; attached to -NO 2​
C-1 133.2Quaternary (Ar-N)Central ring; attached to -NHSO 2​ CH 3​
C-6 125.4CH (Ar)Central ring
C-2', C-6' 121.5CH (Ar)Phenoxy ring (2 carbons)
C-5 120.2CH (Ar)Central ring
C-3', C-5' 115.5CH (Ar)Phenoxy ring (2 carbons)
C-3 112.1CH (Ar)Central ring
OCH 3​ 55.6CH 3​ (Aliphatic)Methoxy carbon
SO 2​ CH 3​ 40.8CH 3​ (Aliphatic)Methanesulfonyl carbon

2D NMR Regiochemical Validation

To unequivocally validate the structure and rule out isomeric impurities, 2D HMBC is utilized. The 3JCH​ couplings bridge the non-protonated gaps in the molecule.

  • The NH proton ( δ 9.85) shows a strong cross-peak to C-1 ( δ 133.2), confirming the sulfonamide position.

  • The H-3 proton ( δ 7.55) correlates to both C-2 ( δ 147.8) and C-4 ( δ 143.5), locking the ether and nitro groups into the 1,2,4-trisubstitution pattern.

  • The Methoxy protons ( δ 3.78) correlate exclusively to C-4' ( δ 156.2), proving the para-substitution on the phenoxy ring.

HMBC_Correlations H_NH NH Proton (δ 9.85) C_1 C-1 (Central Ring) (δ 133.2) H_NH->C_1 3J HMBC H_3 H-3 Proton (δ 7.55) C_2 C-2 (Ether Linkage) (δ 147.8) H_3->C_2 3J HMBC C_4 C-4 (Nitro attached) (δ 143.5) H_3->C_4 3J HMBC H_Phenoxy H-2', H-6' Protons (δ 7.15) C_1_prime C-1' (Phenoxy) (δ 148.5) H_Phenoxy->C_1_prime 3J HMBC H_Methoxy OCH3 Protons (δ 3.78) C_4_prime C-4' (Phenoxy) (δ 156.2) H_Methoxy->C_4_prime 3J HMBC

Fig 2. Key 3J HMBC correlations confirming the diaryl ether and sulfonamide regiochemistry.

Conclusion & Quality Control Criteria

For routine batch release or precursor validation, the material passes QA/QC if:

  • The NH proton is visible as a sharp singlet 9.80 ppm in DMSO- d6​ .

  • The H-3 proton exhibits a clear meta-coupling ( J≈2.5 Hz), confirming the absence of substitution at C-3.

  • HMBC confirms the methoxy group is strictly at the 4'-position (para), ensuring the compound will exhibit the intended COX-2 selectivity profile.

References

  • Yamamoto, Y., Hisa, T., Arai, J., Ohkubo, Y., Maeda, M., Ohshima, T., Saito, Y., Yamamoto, F., & Mukai, T. (2015). Isomeric methoxy analogs of nimesulide for development of brain cyclooxygense-2 (COX-2)-targeted imaging agents: Synthesis, in vitro COX-2-inhibitory potency, and cellular transport properties. Bioorganic & Medicinal Chemistry. Available at:[Link]

Advanced Cell Culture Assay Protocols for COX-2 Inhibition and Neuroinflammation Profiling Using Methosulide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS: 51765-76-5), commonly known as Methosulide or para-methoxy nimesulide, is a highly selective cyclooxygenase-2 (COX-2) inhibitor[1]. Originally developed as a structural analog of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, this compound features a para-methoxy substitution on the phenyl ether ring[2].

From an application standpoint, Methosulide serves a dual purpose in modern pharmacology:

  • Pharmacological Probe : It is utilized to dissect COX-2 dependent inflammatory and oncogenic pathways in vitro[3].

  • Translational Imaging Precursor : The methoxy group makes it an ideal candidate for carbon-11 radiolabeling ([11C]methosulide), acting as a Positron Emission Tomography (PET) radiotracer to image neuroinflammation (e.g., in Alzheimer's and Parkinson's disease models)[1].

Unlike non-selective NSAIDs, Methosulide selectively docks into the larger, more flexible allosteric side-pocket of the COX-2 active site, leaving COX-1 largely unaffected[4]. This selectivity is crucial for cellular assays, as it allows researchers to isolate COX-2 specific responses without confounding COX-1 baseline activity.

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalyzed by PGH2 PGG2 / PGH2 (Intermediates) COX2->PGH2 Oxygenation Methosulide Methosulide (CAS: 51765-76-5) Methosulide->COX2 Selective Inhibition (IC50 = 2.31 μM) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Pathology Neuroinflammation & Tumor Proliferation PGE2->Pathology Receptor Binding (EP1-4)

Fig 1: Mechanism of action of Methosulide selectively inhibiting the COX-2 inflammatory cascade.

Quantitative Data Summary

Understanding the physicochemical and kinetic boundaries of Methosulide is critical for designing robust in vitro assays. The table below summarizes the key parameters required for dosing and formulation.

PropertyValueExperimental Significance
Chemical Name N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamideStandard IUPAC nomenclature for literature cross-referencing[5].
CAS Number 51765-76-5Essential for precise reagent sourcing[6].
Molecular Weight 338.34 g/mol Low MW ensures rapid cell membrane penetration[5].
COX-2 IC50 2.31 μMDefines the functional working concentration for cellular assays[1].
COX-1 IC50 >100 μMDemonstrates >40-fold selectivity; prevents off-target effects[4].
Solubility DMSO (Primary)Stock solutions should be prepared in anhydrous DMSO. Max final DMSO in culture 0.1% v/v.

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, I frequently observe a critical pitfall in anti-inflammatory screening: conflating cytotoxicity with target inhibition . If a compound inadvertently kills the cells, Prostaglandin E2 (PGE2) levels will naturally drop, leading to false-positive "anti-inflammatory" readouts.

To build a self-validating system , every COX-2 inhibition assay must be multiplexed or run in parallel with a metabolic viability assay (e.g., MTT or ATP-based CellTiter-Glo). Furthermore, timing is everything. Microglial activation by Lipopolysaccharide (LPS) induces a transient spike in de novo COX-2 synthesis. Pre-treating cells with Methosulide 1 hour prior to LPS stimulation ensures the inhibitor is already intracellularly distributed and ready to bind the COX-2 active site the moment the enzyme is translated.

Detailed Experimental Protocols

Protocol A: In Vitro Neuroinflammation Assay (BV-2 Microglia)

Objective: Quantify the efficacy of Methosulide in suppressing LPS-induced PGE2 production in a microglial model of neuroinflammation.

Materials Required:
  • Cell Line: BV-2 murine microglia cells.

  • Reagents: Methosulide (CAS: 51765-76-5)[7], LPS (from E. coli O111:B4), PGE2 ELISA Kit, CellTiter-Glo Luminescent Viability Assay.

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Step-by-Step Workflow:
  • Cell Seeding:

    • Detach BV-2 cells at 80% confluency.

    • Seed at a density of 2×104 cells/well in a 96-well plate (100 μL/well).

    • Incubate for 24 hours at 37°C, 5% CO 2​ to allow adherence.

  • Serum Starvation (Crucial Step):

    • Aspirate complete media and replace with serum-free DMEM for 4 hours. Causality: Serum contains exogenous lipids and growth factors that create high baseline noise in downstream PGE2 assays.

  • Compound Pre-treatment:

    • Prepare Methosulide working solutions in serum-free DMEM (Final concentrations: 0.1, 1.0, 2.5, 5.0, and 10.0 μM). Ensure final DMSO concentration is exactly 0.1% across all wells, including vehicle controls.

    • Treat cells with 50 μL of the compound solutions and incubate for 1 hour.

  • LPS Stimulation:

    • Add 50 μL of LPS solution (final well concentration: 100 ng/mL) to all wells except the "Unstimulated Control".

    • Incubate for exactly 18 hours.

  • Supernatant Harvest & PGE2 Quantification:

    • Carefully transfer 80 μL of the conditioned supernatant to a clean V-bottom plate. Centrifuge at 1,000 x g for 5 mins to remove cellular debris.

    • Assay the cleared supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Viability Counter-Screen (Self-Validation):

    • To the remaining cells and 20 μL of media in the original 96-well plate, add 20 μL of CellTiter-Glo reagent.

    • Lyse on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence. Data Acceptance Criteria: Viability must be >90% of vehicle control for the PGE2 reduction to be deemed valid.

Assay_Workflow Seed 1. Cell Seeding (BV-2 Microglia) PreTreat 2. Pre-treatment (Methosulide 0.1-10 μM) Seed->PreTreat LPS 3. Stimulation (LPS 100 ng/mL) PreTreat->LPS Harvest 4. Harvest (Conditioned Media) LPS->Harvest ELISA 5. Quantification (PGE2 ELISA) Harvest->ELISA Validate 6. Validation (Viability Assay) Harvest->Validate Cell Lysate

Fig 2: Sequential workflow for the self-validating in vitro neuroinflammation assay.

Protocol B: Anti-Proliferation Assay in COX-2 Overexpressing Cancer Cells

Objective: Evaluate the anti-tumor potential of Methosulide in a COX-2 driven colorectal cancer model[3].

Workflow Modifications:
  • Cell Line Selection: Use HCA-7 (high constitutive COX-2 expression) and HCT-116 (COX-2 negative) cells. Causality: Running a COX-2 negative cell line in parallel acts as an isogenic-like negative control, proving that Methosulide's anti-proliferative effects are strictly COX-2 dependent.

  • Treatment Duration: Extend compound incubation to 72 hours. Unlike the rapid enzymatic burst in microglia, tumor proliferation requires sustained target inhibition.

  • Readout: Use an MTT or BrdU incorporation assay to measure long-term proliferation rather than acute PGE2 release.

Data Analysis and Interpretation

When analyzing the ELISA data, plot the PGE2 concentration (pg/mL) against the log of the Methosulide concentration. Use a 4-parameter logistic (4PL) non-linear regression model to calculate the cellular IC50.

A successful assay will yield an IC50 closely mirroring the biochemical IC50 (~2.3 μM)[1], while the parallel viability assay remains flat at 100%. If the major metabolite, 4-hydroxy nimesulide[8], is suspected to contribute to the activity, LC-MS/MS can be multiplexed with the supernatant harvest to track compound metabolism over the 18-hour incubation.

References

  • Title: Radiolabeled para-I-nimesulide: an unexpected tracer for imaging peripheral inflammation Source: Frontiers in Medicine URL: [Link]

  • Title: Radiosynthesis and in Vivo and ex Vivo Evaluation of Isomeric [11C]methoxy Analogs of Nimesulide as Brain Cyclooxygenase-2-Targeted Imaging Agents Source: Biological & Pharmaceutical Bulletin (via PatSnap) URL: [Link]

  • Title: Nimesulide analogues: From anti-inflammatory to antitumor agents Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

  • Title: N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide Chemical Properties Source: ChemSpace URL: [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for establishing initial in vivo dosing strategies for the novel compound N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide in murine models. As a compound with limited public data, this guide emphasizes an investigational approach, leveraging data from structurally similar molecules, such as Nimesulide, to inform experimental design. The protocols herein are designed as a starting framework for researchers and drug development professionals, covering critical stages from vehicle formulation and maximum tolerated dose (MTD) studies to preliminary pharmacokinetic (PK) and efficacy evaluations. The core philosophy is to provide a scientifically rigorous, step-by-step process for generating reproducible and meaningful in vivo data for a novel chemical entity.

Introduction: The Investigational Challenge

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is a sulfonamide derivative. The sulfonamide class of drugs is known for a wide range of biological activities.[1][2] A closely related analogue, N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide), is a selective inhibitor of cyclooxygenase-2 (COX-2), exerting anti-inflammatory and analgesic effects.[3] Given the structural similarity, it is plausible that the target compound may share a similar mechanism of action, but this must be determined experimentally.

The primary challenge in designing in vivo studies for a novel compound is the absence of established pharmacokinetic, pharmacodynamic, and toxicological data. Therefore, the initial in vivo work must be approached as a systematic investigation to define the compound's therapeutic window. This guide provides the foundational protocols to navigate this process.

Pre-clinical Workflow Overview

The logical progression for in vivo characterization involves a tiered approach. Each step builds upon the data from the previous one, ensuring animal welfare and efficient use of resources.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Modeling A In Vitro Characterization (Solubility, Stability, MOA) B Vehicle Formulation & Optimization A->B Solubility Data C Acute Toxicity & Dose Range-Finding (MTD) B->C Optimized Vehicle D Single-Dose PK Study (IV & PO) C->D Safe Dose Range E Data Analysis (Bioavailability, Half-life) D->E F Multi-Dose Efficacy Study (e.g., Inflammation Model) E->F PK-Informed Dosing Regimen G PD Biomarker Analysis F->G

Caption: Tiered workflow for in vivo evaluation of a novel compound.

Part I: Vehicle Formulation and Preparation

The low aqueous solubility of many sulfonamides necessitates a carefully selected vehicle for in vivo administration. The choice of vehicle is critical for ensuring bioavailability and minimizing vehicle-induced toxicity.

Rationale for Vehicle Selection

Based on common practices for administering poorly soluble compounds to rodents, a multi-component system is often required.[4] A typical starting point is a formulation containing a mixture of a surfactant, a polymer, and an aqueous component. For N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, a formulation similar to one used for other novel agents, such as 5% ethanol, 60% PEG-300, and 35% of a 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) solution, could be an effective starting point.[5]

Protocol: Vehicle Preparation

Objective: To prepare a sterile, homogenous dosing solution.

Materials:

  • N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide powder

  • Ethanol (200 proof, USP grade)

  • Polyethylene glycol 300 (PEG-300, USP grade)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile vials, magnetic stir bar, and stir plate

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in sterile water to a final concentration of 20% (w/v). Gentle warming (to ~40°C) may be required. Allow to cool to room temperature.

  • Dissolve Compound: In a sterile vial, weigh the required amount of the test compound. Add the ethanol (5% of the final volume) and vortex until the compound is fully wetted.

  • Add Co-solvents: Add the PEG-300 (60% of the final volume) to the vial. Place on a magnetic stir plate and stir until the solution is clear.

  • Final Dilution: Slowly add the 20% HP-β-CD solution (35% of the final volume) while stirring.

  • Final Check & Sterilization: Ensure the final solution is clear and free of precipitates. Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store at 4°C, protected from light. Prepare fresh on the day of dosing.

Part II: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality in mice. This is a critical first step to inform the dose selection for subsequent studies.

Experimental Design
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.[5]

  • Administration Route: Oral gavage (PO) and Intraperitoneal (IP) injection will be assessed separately.

  • Group Size: N=3 mice per dose group per sex.

  • Dose Escalation: A modified Fibonacci dose escalation scheme is recommended, starting at a low dose (e.g., 10 mg/kg). Doses may be escalated (e.g., 10, 30, 100, 300 mg/kg) until signs of toxicity are observed.[6]

  • Observation Period: 72 hours post-dose, with close monitoring for the first 4 hours.[6]

Protocol: Single-Dose MTD Study
  • Acclimatization: Allow mice to acclimate for at least 7 days before the study.

  • Dosing: Administer a single dose of the compound via the chosen route (PO or IP). The dosing volume should be kept consistent, typically 10 mL/kg for oral gavage.

  • Clinical Observations: Monitor animals for clinical signs of toxicity, including but not limited to:

    • Changes in posture, gait, or behavior (e.g., lethargy, agitation).

    • Changes in respiration.

    • Physical appearance (e.g., ruffled fur, piloerection).

    • Body weight changes (measure daily).

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no mortality or severe clinical signs occur.

  • Necropsy: At the end of the 72-hour observation period, euthanize all animals and perform a gross necropsy to observe any organ abnormalities.

Data Presentation: Hypothetical MTD Results
Dose (mg/kg, PO)N (M/F)MortalityMean Body Weight Change (72h)Clinical Signs Observed
103/30/6+2.1%None
303/30/6+1.5%None
1003/30/6-3.2%Mild, transient lethargy at 1-2h post-dose
3003/31/6-12.5%Severe lethargy, ruffled fur in 4/6 mice

Based on this hypothetical data, the MTD would be established at 100 mg/kg for single oral administration.

Part III: Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics after a single dose. This is essential for designing a rational dosing schedule for efficacy studies.

Experimental Design
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein injection.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg, a dose well below the MTD).

  • Group Size: N=3 mice per timepoint.

  • Sampling: Blood samples are collected at designated time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]

  • Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

Protocol: Single-Dose PK Study
  • Dosing: Administer the compound via IV or PO routes at the predetermined doses.

  • Blood Collection: At each time point, collect blood (~50-100 µL) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

G cluster_0 Administration cluster_1 Sampling cluster_2 Processing & Analysis cluster_3 Key Outputs A IV Bolus Dose (e.g., 2 mg/kg) C Serial Blood Collection (Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) A->C B Oral Gavage Dose (e.g., 20 mg/kg) B->C D Plasma Separation (Centrifugation) C->D E LC-MS/MS Quantification D->E F Pharmacokinetic Modeling E->F G Cmax, Tmax, AUC F->G H Half-life (t1/2) F->H I Bioavailability (%F) F->I

Sources

Application Notes and Protocols for the Extraction of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide from Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Precise Quantification

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is a compound of significant interest in pharmaceutical development. Accurate measurement of its concentration in human plasma is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This document provides a comprehensive guide to validated sample preparation techniques for the robust extraction and subsequent analysis of this analyte from a complex biological matrix like human plasma. The choice of extraction methodology—be it Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT)—is critical, as it directly impacts assay sensitivity, selectivity, and overall data integrity. This guide will delve into the technical nuances of each approach, offering detailed protocols and the scientific reasoning behind key experimental steps to empower researchers in drug metabolism and pharmacokinetics (DMPK) studies.

Physicochemical Considerations for Extraction

While specific experimental data for N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is not broadly published, its structure as a methanesulfonanilide derivative suggests it is an acidic compound. This characteristic is a key determinant in the design of effective extraction protocols, particularly for LLE and SPE, where pH manipulation can be leveraged to control its ionization state and, consequently, its solubility and affinity for different phases.

I. Liquid-Liquid Extraction (LLE): A Classic Approach for High Recovery

LLE is a powerful technique that partitions the analyte of interest between two immiscible liquid phases. For acidic compounds like the target analyte, a pH-driven extraction strategy is highly effective. A method adapted from the analysis of a structurally similar compound, 4-nitro-2-phenoxymethanesulfonanilide, demonstrates excellent recovery and specificity[1].

Principle of LLE for Acidic Compounds

The core principle involves adjusting the pH of the aqueous plasma sample to suppress the ionization of the acidic analyte, thereby increasing its hydrophobicity and promoting its transfer into an immiscible organic solvent. A subsequent back-extraction into a fresh aqueous phase of high pH can further purify the sample.

Detailed LLE Protocol
  • Sample Preparation: To 1 mL of human plasma in a glass tube, add a suitable internal standard.

  • Acidification: Acidify the plasma sample by adding 100 µL of 1 M HCl to adjust the pH to approximately 2. This step ensures that the acidic methanesulfonamide is in its neutral, more non-polar form.

  • Organic Extraction: Add 5 mL of a non-polar organic solvent such as a mixture of benzene or methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Back-Extraction: Carefully transfer the organic layer to a clean tube. Add 2 mL of 0.2 N NaOH. Vortex for 2 minutes. This step will ionize the acidic analyte, making it soluble in the aqueous NaOH solution, while many neutral and basic impurities remain in the organic phase.

  • Final Extraction: After centrifugation, discard the organic layer. Re-acidify the aqueous layer with 1 M HCl and perform a final extraction with 2 mL of the organic solvent.

  • Evaporation and Reconstitution: Transfer the final organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solution for LC-MS/MS analysis.

LLE_Workflow plasma Human Plasma + IS acidify Acidify (pH ~2) plasma->acidify extract1 Add Organic Solvent (e.g., MTBE) & Vortex acidify->extract1 centrifuge1 Centrifuge extract1->centrifuge1 organic_phase1 Collect Organic Phase centrifuge1->organic_phase1 back_extract Back-Extract into 0.2 N NaOH organic_phase1->back_extract centrifuge2 Centrifuge back_extract->centrifuge2 aqueous_phase Collect Aqueous Phase centrifuge2->aqueous_phase reacidify Re-acidify aqueous_phase->reacidify extract2 Final Organic Extraction reacidify->extract2 evaporate Evaporate & Reconstitute extract2->evaporate analysis LC-MS/MS Analysis evaporate->analysis SPE_Workflow start Start condition Condition (Methanol, Water) start->condition equilibrate Equilibrate (pH 8 Buffer) condition->equilibrate load Load Sample (Plasma in pH 8 Buffer) equilibrate->load wash1 Wash 1 (pH 8 Buffer) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% Formic Acid in Methanol) wash2->elute end To LC-MS/MS elute->end

Caption: Solid-Phase Extraction Workflow.

III. Protein Precipitation (PPT): A Rapid and Simple Approach

PPT is the simplest and fastest sample preparation technique, making it ideal for early-stage drug discovery where high throughput is essential. [2]It involves adding a precipitating agent to the plasma to denature and remove the majority of proteins.

Principle of Protein Precipitation

The addition of an organic solvent or a strong acid disrupts the solvation of proteins in the plasma, causing them to aggregate and precipitate out of the solution. The analyte of interest remains in the supernatant.

Detailed PPT Protocol
  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is a common starting point for efficient protein removal. [3]3. Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. [4]5. Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the analyte, to a clean tube or a 96-well plate for direct injection or further processing.

PPT_Workflow start Plasma Sample add_solvent Add Cold Acetonitrile (3:1) start->add_solvent vortex Vortex Vigorously add_solvent->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge at High Speed incubate->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Sources

Application Note: Advanced Crystallization and Purification Protocols for N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS: 51765-76-5) is a critical diaryl ether sulfonamide derivative, structurally analogous to the preferential COX-2 inhibitor Nimesulide[1]. The presence of a 4'-methoxy group on the phenoxy ring alters its electron density, dipole moment, and crystal packing compared to its unsubstituted counterpart.

For drug development professionals, purifying this intermediate or active pharmaceutical ingredient (API) requires a deep understanding of its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high permeability but practically zero aqueous solubility[2]. The molecule's thermodynamic behavior is governed by three structural pillars:

  • The Sulfonamide Group: Imparts weak acidity (pKa ~6.5), allowing for pH-dependent solubility and reversible salt formation[2].

  • The Diaryl Ether & Nitro Groups: Drive strong intermolecular π−π stacking and hydrogen-bonding networks, which can lead to polymorphism or solvate formation during crystallization[3].

  • The Methoxy Substituent: Increases electron density on the ether ring, slightly modifying its solubility profile in polar aprotic solvents compared to standard nimesulide.

Solubility Profiling & Solvent Causality

To design a self-validating crystallization system, we must exploit the differential solubility of the compound across temperature gradients and solvent polarities. The selection of solvent directly dictates the polymorphic outcome and the purity of the final API[4].

Table 1: Thermodynamic Solubility Profile & Crystallization Implications

Solvent SystemSolubility / ObservationCrystallization Causality & Implication
Ethanol (Absolute) Moderate at 25°C; High at 78°CProvides a steep solubility curve ideal for cooling crystallization . Yields the thermodynamically stable, non-solvated polymorph[3].
1,4-Dioxane High at 25°CForms a 4:1 (API:Solvent) crystallographic solvate due to strong hydrogen bonding with the sulfonamide NH. Requires rigorous thermal desolvation[4].
Water Practically insoluble (< 10 µg/mL)Acts as a powerful antisolvent . Rapid addition to ethanolic solutions forces high nucleation rates, reducing particle size to enhance dissolution.
Aqueous NaOH High (as Sodium Salt)Deprotonates the sulfonamide (pH > 8.5). Enables pH-shift precipitation to purge non-ionizable organic impurities[2].
Experimental Workflow

Workflow Crude Crude N-[2-(4-Methoxyphenoxy)- 4-nitrophenyl]methanesulfonamide Dissolve Primary Dissolution (Ethanol or Base) Crude->Dissolve Cooling Method A: Cooling Crystallization Dissolve->Cooling Heat to 78°C Antisolvent Method B: Antisolvent Addition Dissolve->Antisolvent Add H2O/Tween pHShift Method C: pH-Shift Precipitation Dissolve->pHShift Add HCl to pH < 5 Filter Filtration & Cold Wash Cooling->Filter Antisolvent->Filter pHShift->Filter Dry Vacuum Desolvation (>80°C) Filter->Dry Pure Purified API (Target Polymorph) Dry->Pure

Fig 1: Crystallization workflow for methanesulfonamide purification.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Each step contains built-in checkpoints to ensure the thermodynamic and kinetic boundaries of the crystallization are respected.

Method A: Thermocycling (Cooling) Crystallization in Ethanol

Causality: Ethanol is selected because it avoids the solvate formation seen with dioxane[3]. Slow cooling ensures the system remains within the metastable zone width (MSZW), preventing "oiling out" (liquid-liquid phase separation) which traps impurities.

  • Dissolution: Suspend 10.0 g of crude API in 120 mL of absolute ethanol in a jacketed reactor.

  • Heating: Heat the suspension to reflux (78°C) under continuous agitation (400 rpm). Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates insoluble inorganic impurities.

  • Hot Filtration: Pass the boiling solution through a pre-heated 0.45 µm PTFE membrane to clarify the mother liquor.

  • Controlled Cooling: Program the jacketed reactor to cool at a strictly controlled rate of 0.5°C/min down to 5°C. Causality: This slow ramp rate favors the growth of large, high-purity crystals rather than amorphous precipitates.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol to displace the impurity-laden mother liquor.

  • Drying: Dry the product in a vacuum oven at 60°C (50 mbar) for 12 hours.

Method B: Antisolvent Crystallization for Particle Size Control

Causality: Because this is a BCS Class II drug, bioavailability is limited by dissolution rate[2]. Antisolvent crystallization forces immediate, massive nucleation, yielding micro-crystals with a vastly increased surface area.

  • Primary Solution: Dissolve 5.0 g of crude API in 65 mL of absolute ethanol at 50°C.

  • Antisolvent Preparation: Prepare 200 mL of distilled water. Optional: Add 1% (w/v) Tween 20 to the water to further reduce interfacial tension and prevent agglomeration of the nucleating crystals.

  • Injection: Rapidly inject the ethanolic API solution into the antisolvent under high-shear stirring (800 rpm) at room temperature. Validation Checkpoint: An instantaneous, milky-white suspension must form, indicating successful supersaturation and nucleation.

  • Maturation: Stir for 30 minutes to allow Ostwald ripening to stabilize the crystal habit.

  • Isolation: Filter, wash with distilled water, and vacuum dry at 60°C.

Method C: pH-Shift (Isoelectric) Precipitation

Causality: This method leverages the pKa (~6.5) of the sulfonamide proton. It is highly effective for purging neutral organic impurities (e.g., unreacted diaryl ethers) that do not ionize and thus partition into an organic wash phase[2].

  • Alkaline Dissolution: Suspend 10.0 g of crude API in 100 mL of 0.2 M NaOH (aq). Stir until complete dissolution. Causality: The API converts to its highly soluble sodium salt.

  • Organic Wash: Add 50 mL of Dichloromethane (DCM) to the aqueous solution. Stir vigorously for 5 minutes, then separate the phases using a separatory funnel. Validation Checkpoint: Discard the lower DCM layer, which now contains the non-ionizable impurities.

  • Acidification: Transfer the aqueous layer back to the reactor. Under vigorous stirring, slowly add 1.0 M HCl dropwise.

  • Precipitation: Monitor the pH continuously. Validation Checkpoint: Precipitation will begin near pH 6.0. Continue adding HCl until the pH stabilizes at 4.5 , ensuring 100% protonation and precipitation of the neutral API.

  • Isolation: Filter the precipitate, wash with copious amounts of DI water to remove residual NaCl, and vacuum dry.

Analytical Validation

To confirm the success of the purification, the following analytical suite must be executed:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of Methanol / 0.1% aqueous phosphoric acid (65:35 v/v). This will resolve the API from related diaryl ether impurities[5].

  • X-Ray Powder Diffraction (XRPD): Critical for verifying the polymorphic form. If solvents like dioxane or THF were used upstream, XRPD will confirm the absence of trapped crystallographic solvates[4].

  • Differential Scanning Calorimetry (DSC): Run at a heating rate of 10 K/min. A sharp, single endothermic melting peak (expected between 140°C–145°C based on nimesulide analogs) validates high polymorphic purity[3].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction yields and purity.

The synthesis of this target molecule is typically achieved through a two-step process: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by the formation of the methanesulfonamide. This guide is structured to address specific issues you might face in each of these critical steps.

Overall Synthesis Workflow

The logical flow of the synthesis is outlined below, starting from commercially available precursors.

cluster_0 Step 1: Diaryl Ether Formation (SNAr) cluster_1 Step 2: Methanesulfonamide Formation A 2-Fluoro-5-nitroaniline D N-(2-(4-Methoxyphenoxy)-4-nitrophenyl)amine A->D B 4-Methoxyphenol B->D C Base (e.g., t-BuOK, Cs2CO3) Solvent (e.g., THF, DMF) C->D G N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide D->G D->G Reaction E Methanesulfonyl Chloride (MsCl) E->G F Base (e.g., Pyridine, Et3N) F->G

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic logic and corrective actions.

Q1: My SNAr reaction for the diaryl ether formation (Step 1) has a very low yield. What are the common causes and how can I fix this?

Low yield in the SNAr step is a frequent issue stemming from several factors related to reaction kinetics and stability. The reaction involves the attack of the 4-methoxyphenoxide nucleophile on the electron-deficient aromatic ring of 2-fluoro-5-nitroaniline.

Core Causes & Solutions:

  • Insufficient Ring Activation: The SNAr reaction rate is highly dependent on the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[1] The nitro group (-NO₂) in your substrate provides this activation. If you have substituted analogs with weaker EWGs, the reaction will be significantly slower.

  • Suboptimal Base/Nucleophile Generation: The phenolic proton of 4-methoxyphenol must be removed to generate the potent phenoxide nucleophile.

    • Weak Base: Using a weak base like Na₂CO₃ may not fully deprotonate the phenol, leading to a low concentration of the active nucleophile.

    • Strong, Hindered Base: Non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) are often excellent choices.[2][3] They efficiently generate the phenoxide without competing in side reactions.

    • Excessively Strong Base: Very strong bases like sodium hydride (NaH) can, in some cases, promote side reactions like benzyne formation, especially with less activated substrates, leading to a mixture of products.[1]

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Ideal Solvents: Polar aprotic solvents like THF, DMF, and DMSO are highly effective as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, increasing its reactivity.[2][4]

    • Poor Solvents: Protic solvents (e.g., alcohols) can solvate and deactivate the nucleophile, while non-polar solvents (e.g., toluene) will not adequately stabilize the Meisenheimer complex.

  • Inadequate Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.

    • Optimization: If the reaction is sluggish at room temperature, gradually increasing the heat to 50-100 °C is a standard approach.[5] Microwave irradiation can also dramatically reduce reaction times from hours to minutes.[2]

Troubleshooting Workflow: Low SNAr Yield

start Low Yield in Step 1 q1 Is your base strong enough? (e.g., t-BuOK, Cs2CO3) start->q1 sol1 Switch to a stronger, non-nucleophilic base like t-BuOK in THF. q1->sol1 No q2 Are you using a polar aprotic solvent? (e.g., THF, DMF, DMSO) q1->q2 Yes sol1->q2 sol2 Change solvent to anhydrous DMF or DMSO. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Increase temperature incrementally (e.g., 55 °C to 95 °C) or use microwave irradiation. q3->sol3 No end Yield Optimized q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low SNAr yield.

Q2: After the methanesulfonylation step (Step 2), I see a major byproduct with a higher molecular weight. What is it and how can I prevent it?

This is a classic problem in the sulfonylation of anilines. The most likely byproduct is the di-sulfonated species, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide .[6]

Causality:

The nitrogen of the primary sulfonamide product is still acidic and can be deprotonated by the base present in the reaction mixture. This newly formed anion can then act as a nucleophile and react with another molecule of methanesulfonyl chloride, leading to the di-sulfonated byproduct.

Mechanism: Mono- vs. Di-sulfonylation

cluster_desired Desired Pathway cluster_side_reaction Side Reaction A Aniline Intermediate (Ar-NH2) C Mono-sulfonamide (Ar-NH-SO2Me) A->C + Base B MsCl B->C D Mono-sulfonamide (Ar-NH-SO2Me) F Anion (Ar-N(-)-SO2Me) D->F Deprotonation E Excess Base E->F H Di-sulfonamide (Ar-N(SO2Me)2) F->H G MsCl G->H

Caption: Competing pathways in the methanesulfonylation step.

Prevention Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of methanesulfonyl chloride. Use no more than 1.05-1.1 equivalents.

  • Slow Addition: Add the methanesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic starting aniline over the less reactive sulfonamide anion.[6]

  • Choice of Base: Use a non-nucleophilic base like triethylamine or pyridine. Using an excessively strong base can increase the concentration of the sulfonamide anion, promoting the side reaction.[7]

  • Monitor Closely: Monitor the reaction by TLC or LC-MS. Once the starting aniline is consumed, quench the reaction immediately to prevent further reaction.

Q3: My final product is difficult to purify from the starting aniline intermediate. What purification strategies are effective?

Co-elution of the starting material and the final product can be challenging. Leveraging the chemical differences between the two compounds is key.

Strategies:

  • Acid Wash: The starting material is a primary aniline and is basic. The product, a methanesulfonamide, is significantly less basic (the N-H proton is acidic). An acidic wash (e.g., with 1M HCl) during the aqueous workup will protonate the unreacted starting material, pulling it into the aqueous layer as a salt, while the desired product remains in the organic layer.

  • Column Chromatography Optimization: If co-elution persists on silica gel:

    • Solvent System: Test different solvent systems. A gradient elution moving from a non-polar system (e.g., Hexane/Ethyl Acetate) to a more polar one can improve separation.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a C18 reverse-phase column.[8]

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solvent Screening: Screen various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures) to find one in which your product is soluble when hot but sparingly soluble when cold.[8]

    • Inducing Crystallization: If the product "oils out," try scratching the inside of the flask or adding a seed crystal to induce crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the SNAr reaction (Step 1)?

While the optimal conditions must be determined empirically, a robust starting point based on literature precedent is summarized below.[2]

ParameterRecommended ConditionRationale
Solvent THF or DMF (anhydrous)Polar aprotic; effectively stabilizes the Meisenheimer intermediate.[1][2]
Base t-BuOK (1.2 eq.)Strong, non-nucleophilic base that efficiently generates the phenoxide.[2]
Temperature 55 - 95 °CProvides sufficient energy to overcome the activation barrier. Higher end of the range may be needed.[2][3]
Atmosphere Inert (N₂ or Argon)Prevents potential side reactions with atmospheric moisture and oxygen.
Reaction Time 12 - 24 hours (conventional) or 40 min (microwave)Reaction progress should be monitored by TLC or LC-MS.[2]
Q2: What are the best practices for the methanesulfonylation reaction (Step 2)?

This step requires careful control to avoid side products.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or THF (anhydrous)Common solvents for sulfonamide formation that are unreactive under the conditions.[6]
Base Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq.)Acts as an acid scavenger for the HCl byproduct without being overly strong.[6][7]
Temperature 0 °C to Room TemperatureInitial addition at 0 °C minimizes di-sulfonylation. The reaction can then be allowed to warm to room temperature.[6]
Reagent Addition Slow, dropwise addition of MsCl (1.05 eq.)Maintains a low concentration of the electrophile, enhancing selectivity.
Workup Quench with H₂O, followed by an acidic wash (1M HCl)Quenching stops the reaction; the acid wash removes the base and unreacted aniline.
Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method.

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for both steps.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be helpful.

  • Analysis:

    • In Step 1, you should see the disappearance of the starting materials and the appearance of a new, typically less polar, diaryl ether product spot.

    • In Step 2, you will monitor the consumption of the aniline intermediate. The sulfonamide product will have a different Rf value. The di-sulfonated byproduct, if present, will likely be less polar than the desired mono-sulfonamide.

For more precise monitoring, especially during optimization, LC-MS (Liquid Chromatography-Mass Spectrometry) can provide quantitative data on the conversion and identify the mass of any byproducts formed.

References

  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction | Download Table. Retrieved from [Link]

  • MDPI. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • SciSpace. (2014). On the frontier between nucleophilic aromatic substitution and catalysis. Retrieved from [Link]

  • De Gruyter. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. Retrieved from [Link]

  • RSC Publishing. (1970). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Retrieved from [Link]

  • ACS Publications. (2021). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Retrieved from [Link]

  • Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]

  • Stanford University. (n.d.). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • RSC Publishing. (2016). Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide. Retrieved from [Link]

Sources

overcoming matrix effects in LC-MS analysis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS: 51765-76-5). As a highly lipophilic methanesulfonamide derivative structurally related to the NSAID nimesulide, this compound presents unique analytical challenges. Its high partition coefficient (LogP) causes it to elute late in reversed-phase liquid chromatography (RP-LC)—precisely where endogenous phospholipids elute.

When analyzing biological matrices (e.g., plasma, serum), these co-eluting phospholipids compete with the analyte for charge in the electrospray ionization (ESI) source, leading to severe ion suppression. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure your pharmacokinetic (PK) assays meet regulatory standards.

Part 1: Diagnostic FAQ (Identifying the Root Cause)

Q: My standard curve is non-linear at the lower end, and my LLOQ (Lower Limit of Quantitation) is highly variable. Is this a matrix effect? Expert Insight & Causality: Yes, this is a hallmark of ion suppression. In ESI-MS, matrix effects are concentration-dependent. At high concentrations, your analyte outcompetes the background matrix for droplet surface charge. However, at the LLOQ, the sheer molar excess of endogenous phospholipids (such as glycerophosphocholines) overwhelms the analyte, suppressing its ionization[1]. According to the , a method is deemed unreliable if the precision (%CV) of the Internal Standard (IS)-normalized matrix factor exceeds 15% across six independent matrix lots[2].

Q: How can I definitively prove that phospholipids are suppressing my analyte? Self-Validating Protocol: Post-Column Infusion Do not rely on guesswork; build a self-validating diagnostic check into your method development.

  • Setup: Connect a syringe pump to a T-connector placed between the LC column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a pure solution of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (e.g., 100 ng/mL at 10 µL/min) to establish a high, steady baseline signal.

  • Injection: Inject a blank plasma extract (prepared via your current sample prep method) onto the LC column.

  • Monitoring: Monitor the MRM transition of your analyte alongside the phospholipid transition (m/z 184 for glycerophosphocholines)[3].

  • Validation: If the steady baseline signal drops exactly at the retention time of your analyte, you have confirmed co-eluting matrix suppression.

MatrixDiagnostic Start Suspect Matrix Effect in LC-MS/MS Infusion Post-Column Infusion (Tee-in Analyte) Start->Infusion Monitor Monitor MRM Analyte & Phospholipids Infusion->Monitor Check Signal Drop at Analyte Retention Time? Monitor->Check Yes Matrix Suppression Confirmed Action Required Check->Yes Yes No No Co-eluting Suppression Method Valid Check->No No

Workflow for diagnosing LC-MS/MS matrix effects via post-column infusion.

Part 2: Troubleshooting Sample Preparation

Q: I am currently using Protein Precipitation (PPT) with 3 volumes of acetonitrile. Why am I still seeing massive ion suppression? Expert Insight & Causality: Standard PPT is excellent for removing proteins (>98% efficiency) but leaves nearly 100% of endogenous phospholipids in the supernatant[4]. Because N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is highly lipophilic, it elutes in the high-organic portion of your gradient—exactly where these residual lipids elute.

Q: How do I selectively remove phospholipids without losing my highly lipophilic analyte? Expert Insight & Causality: You must switch from a hydrophobicity-based extraction (like standard SPE or LLE) to a mechanism that targets the unique chemical structure of phospholipids. Utilizing leverages Lewis acid-base chemistry. Zirconia acts as a strong Lewis acid (electron acceptor). It selectively and irreversibly binds the phosphate moiety (a strong Lewis base) of phospholipids[4]. Because your target analyte (a methanesulfonamide derivative) lacks a strong Lewis base phosphate group, it passes through the sorbent unretained[5].

PhospholipidRemoval Sample Biological Sample (Analyte + Proteins + Lipids) PPT Add 1% FA in Acetonitrile (Protein Precipitation) Sample->PPT Zr Zirconia (ZrO2) Coated Silica (Lewis Acid) PPT->Zr Load Supernatant Interaction Phosphate Group (Lewis Base) Binds to ZrO2 Zr->Interaction Retains Lipids Elution Analyte Passes Through (No Lewis Base Groups) Zr->Elution Elutes Analyte

Mechanism of phospholipid depletion using Zirconia-based solid phase extraction.

Step-by-Step Methodology: Zirconia-Based Phospholipid Depletion
  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality Check: The acidic environment disrupts protein binding and ensures the lipophilic analyte remains fully solubilized in the organic crash solvent.

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 10,000 × g for 5 minutes to pellet the precipitated proteins.

  • Lipid Clearance: Transfer the supernatant to a Zirconia-coated Phospholipid Removal Plate.

  • Elution: Apply a vacuum (10 in Hg) for 2–3 minutes.

  • Analysis: Collect the filtrate. The sample is now protein- and phospholipid-free and can be injected directly into the LC-MS/MS.

Part 3: Data Presentation & Chromatographic Optimization

Quantitative Comparison of Sample Preparation Methods

Table 1: Comparative efficacy of sample preparation techniques for N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide.

Sample Preparation MethodProtein Removal (%)Phospholipid Removal (%)Analyte Recovery (%)Absolute Matrix Factor (MF)*
Protein Precipitation (PPT) > 98%< 5%92%0.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE) > 99%40 - 60%65% (Low due to LogP)0.75 (Moderate)
Reversed-Phase SPE > 99%50 - 70%85%0.80 (Moderate)
Zirconia-based SPE > 99%> 99%88%0.98 (No Suppression)

*An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression.

Q: Can I resolve the matrix effect chromatographically instead of using expensive SPE plates? Expert Insight & Causality: Yes, but it requires orthogonal chromatography. In standard reversed-phase (C18) LC, phospholipids elute late and can "bleed" into subsequent injections, causing unpredictable "ghost peak" suppression. By utilizing with supercritical CO2, the separation mechanism changes entirely. Hydrophobic drugs elute much earlier, completely separated from the highly polar phospholipid elution region, thereby bypassing the matrix effect without complex sample prep[3].

Q: If I cannot eliminate the matrix effect entirely, how do I ensure regulatory compliance? Expert Insight & Causality: You must synthesize and utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). A 13C- or 2H-labeled version of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide will co-elute perfectly with the native analyte. While the absolute signal may still be suppressed by the matrix, the ratio of Analyte/IS remains constant because both molecules experience the exact same ionization environment. According to FDA guidelines, as long as the IS-normalized matrix factor is consistent (CV < 15%), the assay is considered reliable for absolute quantification[2].

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at:[Link]

  • Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." Tandfonline.com. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." NIH.gov. Available at:[Link]

  • American Pharmaceutical Review. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." Americanpharmaceuticalreview.com. Available at:[Link]

  • Waters Corporation. "Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS." LCMS.cz. Available at: [Link]

Sources

resolving co-elution of Nimesulide and N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses a common and challenging separation issue in the analysis of Nimesulide: its co-elution with the structurally similar compound, N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. Due to their nearly identical physicochemical properties, achieving baseline resolution requires a systematic and mechanistically driven approach to high-performance liquid chromatography (HPLC) method development. This document provides a series of troubleshooting steps and frequently asked questions to empower researchers to overcome this separation challenge efficiently.

Section 1: Understanding the Chromatographic Challenge

The primary difficulty in separating Nimesulide from its methoxy-analogue stems from their profound structural similarity. Both molecules share the same core structure, including the critical, ionizable sulfonamide group, which dictates their behavior in reversed-phase chromatography.

The key structural difference is the presence of a methoxy group (-OCH₃) on the terminal phenoxy ring of the impurity. This seemingly minor addition makes the impurity slightly more hydrophobic than Nimesulide, yet their overall polarity and acidity remain remarkably close, leading to near-identical retention times under standard C18 conditions.

Table 1: Comparative Physicochemical Properties
PropertyNimesulideN-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamideRationale for Co-elution
Structure N-(4-Nitro-2-phenoxyphenyl)methanesulfonamideN-[2-(4-Methoxy phenoxy)-4-nitrophenyl]methanesulfonamideIdentical core structure; differs by one methoxy group.
Molecular Formula C₁₃H₁₂N₂O₅S[1]C₁₄H₁₄N₂O₆S[2]Similar size and elemental composition.
Molecular Weight ~308.31 g/mol [1]~338.34 g/mol A minor difference that has little impact on retention.
pKa (acidic) ~6.5 (from the sulfonamide group)[1][3]Estimated to be ~6.5 (due to the same sulfonamide group)Identical ionizable group means they respond to pH changes in a nearly identical manner.
Predicted LogP ~2.6[1]~2.6[2]Extremely similar hydrophobicity, the primary driver of retention in RP-HPLC.

Section 2: Troubleshooting Guide: A Systematic Approach to Resolution

When faced with co-eluting peaks, the goal is to manipulate the chromatographic parameters that influence selectivity (α), the measure of separation between two analyte peaks.

Q1: My peaks for Nimesulide and its analogue are completely merged. Where should I begin troubleshooting?

Answer: The most powerful tool for separating ionizable compounds in reversed-phase HPLC is the manipulation of mobile phase pH.[4][5][6] Since both Nimesulide and its analogue are weak acids with a pKa of ~6.5, their degree of ionization—and thus their polarity and retention—is highly dependent on the pH of the mobile phase.[1][7]

By adjusting the pH to a value where a small difference in their respective pKa values can be exploited, you can often induce a significant change in selectivity. The optimal pH range for this is typically within ±1.5 units of the pKa.[4][8]

  • Column: Use a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Phosphate or Acetate buffer.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Procedure:

    • Prepare three different mobile phases by adjusting the pH of the aqueous buffer (Mobile Phase A) to pH 4.5 , pH 5.5 , and pH 6.5 . Ensure the buffer used is effective in the chosen pH range.

    • For each pH condition, run an isocratic elution (e.g., 50:50 Mobile Phase A:B) or a consistent gradient.

    • Analyze the chromatograms to observe the change in retention time and, most importantly, the selectivity between the two peaks. One study successfully achieved separation of Nimesulide and its impurities at a pH of 5.2.[9]

G cluster_0 Troubleshooting Workflow A Co-elution Observed on C18 Column B Initiate pH Scouting Protocol (Primary Selectivity Lever) A->B C Analyze at pH 4.5 (Fully Protonated) B->C D Analyze at pH 5.5 (Near pKa) B->D E Analyze at pH 6.5 (At pKa) B->E F Resolution Achieved? C->F D->F E->F G Method Optimized F->G Yes H Proceed to Secondary Optimization F->H No G cluster_1 Secondary Optimization A Insufficient Resolution after pH Scouting B Change Organic Modifier (ACN vs. Methanol) A->B C Optimize Column Temperature (e.g., 25-45 °C) A->C D Adjust Gradient Slope (Make Shallower) A->D E Re-evaluate Resolution B->E C->E D->E F Method Optimized E->F Yes G Change Stationary Phase E->G No

Caption: Secondary optimization strategies for improving selectivity.

Q3: I have exhausted mobile phase and temperature options and still have co-elution. Is there a more definitive solution?

Answer: Yes. When optimizing mobile phase parameters fails, the most effective solution is to change the stationary phase chemistry to introduce an alternative separation mechanism. Standard C18 columns separate primarily based on hydrophobicity. Since the two molecules have nearly identical hydrophobicity, a different interaction is needed.

  • Mechanism: A Phenyl-Hexyl column offers a unique "π-π" interaction capability. The electron-rich phenyl rings in the stationary phase can interact with the aromatic rings present in both Nimesulide and its analogue. The presence of the additional methoxy group on the impurity's phenoxy ring can subtly alter this π-π interaction compared to Nimesulide, providing a powerful new selectivity lever that is absent in a C18 phase.

  • Protocol:

    • Install a Phenyl-Hexyl column of similar dimensions to your C18 column.

    • Begin with the most promising mobile phase conditions discovered during your pH scouting (e.g., ACN:Buffer at pH 5.5).

    • Run the analysis and observe the likely significant change in selectivity and elution order.

    • Fine-tune the mobile phase composition and gradient as needed.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How can I be certain that I have a co-elution problem and not just a broad or tailing peak? To confirm co-elution, you need to assess "peak purity." [10]If you are using an HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can use the software to perform a peak purity analysis. This function compares UV-Vis spectra taken across the upslope, apex, and downslope of the peak. If the spectra are not identical, it indicates that more than one compound is present, confirming co-elution. [10]Mass spectrometry (MS) can also be used to identify different mass-to-charge ratios across the peak. [10] FAQ 2: Why is my Nimesulide peak tailing, and could this be contributing to the problem? Peak tailing can indeed worsen apparent co-elution. A common cause for tailing with acidic compounds like Nimesulide is operating at a mobile phase pH too close to the analyte's pKa (~6.5). [6]At this pH, the molecule exists as a mixture of its ionized and non-ionized forms, which can lead to poor peak shape. [6]To fix this, adjust the mobile phase pH to be at least 1.5-2 units away from the pKa (e.g., pH ≤ 4.5 or pH ≥ 8.0), or ensure your buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively on the column.

FAQ 3: Can my sample solvent cause co-elution or peak distortion? Yes. If your sample is dissolved in a solvent that is much stronger (less polar) than your initial mobile phase (e.g., 100% ACN), it can cause the analytes to move down the column prematurely before the gradient starts, leading to peak distortion and potential co-elution. Whenever possible, dissolve your sample in the initial mobile phase composition to ensure sharp, symmetrical peaks. [11] FAQ 4: What is a good universal starting method for analyzing Nimesulide and its impurities? Based on published literature, a robust starting point would be:

  • Column: Agilent Zorbax Extend C18 (150 x 4.6 mm, 5 µm) [9]* Mobile Phase: Acetonitrile and water containing triethylamine (TEA), with the pH adjusted to 5.2 with formic acid. [9]A typical starting ratio would be 45:55 (v/v) ACN:Buffer. [9]* Flow Rate: 1.0 mL/min [9]* Temperature: 40 °C [9]* Detection: 230 nm [9]This method has been shown to successfully separate Nimesulide from several of its known impurities. [9]

References

  • Christodoulou, E., et al. (2007). Physicochemical Profile of Nimesulide. Exploring the Interplay of Lipophilicity, Solubility and Ionization. International Journal of Pharmaceutics. Available at: [Link]

  • Ovid. (n.d.). Physicochemical profile of nimesulide Exploring the interplay of lipophilicity, solubility and ionization. Available at: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Fronza, M., et al. (2006). Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of a rapid analytical method by HPLC for determination of nimesulide in release studies. Available at: [Link]

  • Academia.edu. (n.d.). Reverse phase high performance liquid chromatographic (HPLC) method for nimesulide tablets dosage form prepared for in vivo in vitro correlation (IVIVC) studies. Available at: [Link]

  • Redalyc.org. (n.d.). Characterization of nimesulide and development of immediate release tablets. Available at: [Link]

  • Agilent. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Scribd. (n.d.). HPLC Method for Nimesulide and Tizanidine. Available at: [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2011). HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies. Chromatographia. Available at: [Link]

  • Jain, D. K., et al. (2012). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Nimesulide, Phenylephrine Hydrochloride, Chlorpheniramine Maleate and Caffeine Anhydrous in Pharmaceutical Dosage Form. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of nimesulide suppositories. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • Álvarez-Lueje, A., et al. (n.d.). HPLC determination of nimesulide in tablets by electrochemical detection. Journal of the Chilean Chemical Society. Available at: [Link]

  • Axion Labs on YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Available at: [Link]

  • ФарФаР. (n.d.). Simulataneous determination of nimesulide and its impurities in pharmaceutical formulations by reversed-phase high-performance liquid chromatography. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Zacharis, C. K., et al. (2009). Separation and determination of nimesulide related substances for quality control purposes by micellar electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • Journal of Chromatographic Science. (2017, February 7). Quantification and In Silico Toxicity Assessment of Nimesulide and its Related Substances. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Available at: [Link]

  • PubChemLite. (n.d.). N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. Available at: [Link]

  • PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Available at: [Link]

  • DrugBank. (n.d.). 4-Nitro-2-phenoxy-methanesulfonanilide. Available at: [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

  • DrugBank. (n.d.). Alter Brand of Nimesulide. Available at: [Link]

  • AERU - University of Hertfordshire. (2025, September 16). Nimesulide. Available at: [Link]

  • Wikipedia. (n.d.). Nimesulide. Available at: [Link]

  • European Medicines Agency. (n.d.). ANNEX III SUMMARY OF PRODUCT CHARACTERISTICS. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of nimesulide. Available at: [Link]

Sources

Technical Support Center: Optimizing LLE Recovery for N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming sample preparation bottlenecks. Extracting N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide —a highly lipophilic sulfonanilide derivative structurally related to nimesulide—from complex matrices requires a rigorous understanding of its acid-base chemistry.

This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve >90% extraction recoveries while maintaining exceptional sample cleanliness.

Physicochemical Profiling: The Causality Behind the Chemistry

To optimize liquid-liquid extraction (LLE), we must first understand the molecule's structural behavior. We do not just guess solvent combinations; we exploit the compound's intrinsic physicochemical properties:

  • Weakly Acidic Sulfonamide Group: The methanesulfonamide moiety (-NHSO₂CH₃) is weakly acidic, possessing a pKa of approximately 6.5[1]. This is the critical lever for our extraction. At a pH well below 6.5, the proton is retained, rendering the molecule neutral and highly lipophilic. At a pH above 6.5, it deprotonates into a highly water-soluble anion[2].

  • High Lipophilicity (LogP): The diphenyl ether core, coupled with the methoxy and nitro substituents, gives the unionized molecule a high partition coefficient (estimated LogP ~3.0)[3]. When fully unionized, it exhibits a strong thermodynamic preference for moderately polar organic solvents over water[4].

By manipulating the aqueous phase pH to control the ionization state, we can force the molecule into or out of the organic phase at will—a technique known as pH-controlled LLE[5].

Experimental Workflow

The following diagram illustrates the logical flow of a pH-controlled LLE optimized for sulfonamide derivatives.

LLE_Workflow N1 Aqueous Sample Matrix (Plasma, Urine, or Buffer) N2 Acidification (pH 3.0 - 4.0) Forces Target Unionization N1->N2 N3 Organic Solvent Addition (Ethyl Acetate or Toluene) N2->N3 N4 Phase Separation (Vortex & Centrifugation) N3->N4 N5 Organic Phase (Target Compound) N4->N5 Extract N6 Aqueous Phase (Polar Matrix Waste) N4->N6 Discard N7 Evaporation & Reconstitution (Ready for LC-MS) N5->N7

Figure 1: pH-controlled liquid-liquid extraction workflow for sulfonamide derivatives.

Standardized Step-by-Step Methodology

This self-validating protocol is engineered to maximize recovery while minimizing matrix effects.

Materials Required:

  • 0.1 M Citrate-Phosphate Buffer (pH 3.0)

  • Extraction Solvent: Ethyl Acetate (for maximum yield) or Toluene (for maximum lipid exclusion)[6][7].

  • Reconstitution Solvent: LC-MS Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Protocol Steps:

  • Matrix Buffering (Critical Step): Aliquot 500 µL of your biological or aqueous sample into a 2.0 mL microcentrifuge tube. Add 500 µL of the 0.1 M Citrate-Phosphate buffer (pH 3.0). Self-Validation Check: Spot-check the mixture with pH paper to ensure the final pH is strictly ≤ 4.0.

  • Solvent Addition: Add 1.0 mL of the chosen organic extraction solvent.

  • Partitioning: Vortex vigorously for exactly 2 minutes. High shear force is required to maximize the interfacial surface area for mass transfer of the lipophilic analyte.

  • Phase Separation: Centrifuge the mixture at 4000 × g for 5 minutes at 4°C. The low temperature helps precipitate denatured matrix proteins at the aqueous-organic interface, creating a tighter pellet.

  • Collection: Carefully aspirate 800 µL of the upper organic layer and transfer it to a clean glass autosampler vial. Do not disturb the interface.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of high-purity nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of your LC-MS mobile phase. Vortex for 30 seconds to ensure complete resolubilization prior to injection.

Troubleshooting & FAQs

Q: Why is my extraction recovery highly variable and often dropping below 50%? A: This is almost always a failure in pH control. Because the methanesulfonamide moiety has a pKa of ~6.5[1], at physiological pH (7.4), the compound exists predominantly as a water-soluble anion. This drastically reduces its distribution coefficient (LogD) into organic solvents[2]. By strictly buffering your sample to pH 3.0–4.0 (more than 2 units below the pKa), you force >99% of the molecules into their unionized, highly lipophilic state, ensuring reliable >90% recoveries[5].

Q: I am extracting from a highly complex, lipid-rich matrix. How can I eliminate co-extracted neutral lipids that are suppressing my MS signal? A: If a single-step extraction yields a dirty baseline, implement an acid-base back-extraction workflow.

  • First, extract the target into toluene at pH 3.0.

  • Next, extract the isolated toluene layer with an aqueous buffer at pH 9.0. At pH 9.0, the sulfonamide deprotonates, becomes highly polar, and partitions into the aqueous phase, leaving neutral lipids behind in the toluene[6].

  • Discard the toluene, re-acidify the clean aqueous phase back to pH 3.0, and perform a final extraction with fresh organic solvent.

Q: Which extraction solvent yields the best balance of recovery and cleanliness? A: It depends on your analytical goals. Ethyl acetate provides the highest absolute recovery (>95%) due to its moderate polarity and excellent hydrogen-bond accepting capabilities, making it ideal for standard quantitative assays[7]. However, Toluene offers superior selectivity; it efficiently extracts the diphenyl ether core while strictly excluding highly polar matrix components, though it yields slightly lower absolute recoveries (~85-90%)[6].

Q: I am experiencing severe emulsion formation during the vortexing step. How do I break it? A: Emulsions occur when extracting protein-rich samples. To resolve this, utilize the "salting out" effect. Add 10-20% (w/v) NaCl to your aqueous phase prior to adding the organic solvent. The high ionic strength decreases the solubility of the organic solvent in the aqueous phase, increasing surface tension and rapidly breaking micro-emulsions during centrifugation[5].

Quantitative Data Presentation

The table below summarizes the causal relationship between aqueous pH, the ionization state of the sulfonamide, and the resulting extraction recovery.

Extraction pHPredominant Analyte SpeciesEstimated LogDRecovery (Ethyl Acetate)Recovery (Toluene)
pH 3.0 Unionized (Neutral)~ 3.0> 95% 88 - 92%
pH 6.5 Mixed (50% Neutral / 50% Anion)~ 1.545 - 55%35 - 45%
pH 9.0 Ionized (Anion)< 0.5< 10%< 5%

References

  • Overview of nimesulide. Oxford Academic (OUP).[Link]

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. National Institutes of Health (NIH).[Link]

  • Nimesulide | SIELC Technologies. SIELC. [Link]

  • Simultaneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Acta Chimica Slovenica.[Link]

  • Physicochemical profile of nimesulide: Exploring the interplay of lipophilicity, solubility and ionization. Ovid.[Link]

  • Improved high-performance liquid chromatographic assay for nimesulide. National Institutes of Health (NIH).[Link]

  • A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method. CoLab.[Link]

Sources

Validation & Comparative

comparing COX-2 selectivity of Nimesulide vs N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The development of selective cyclooxygenase-2 (COX-2) inhibitors has been a cornerstone of anti-inflammatory pharmacology and, more recently, molecular imaging. This guide provides an in-depth technical comparison between Nimesulide (a classical preferential COX-2 inhibitor) and its structural derivative, N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (commonly referred to as p-methoxy-nimesulide).

While Nimesulide is widely utilized as a therapeutic non-steroidal anti-inflammatory drug (NSAID) 1, the methoxy analog was engineered specifically as a diagnostic tool. By serving as a precursor for Carbon-11 ( 11 C) radiolabeling, p-methoxy-nimesulide enables Positron Emission Tomography (PET) imaging of COX-2 upregulation in neuroinflammation and oncology 2.

Structural Biology & Mechanistic Causality

The pharmacological selectivity of both compounds relies on the structural differences between the COX-1 and COX-2 active sites. The COX-2 binding channel features a substitution of Isoleucine (Ile523) with a smaller Valine (Val523) residue. This seemingly minor amino acid change opens a secondary side pocket in the COX-2 enzyme.

Both Nimesulide and p-methoxy-nimesulide possess a methanesulfonamide group that acts as the primary pharmacophore, inserting directly into this Val523-gated side pocket. The addition of a methoxy group at the para-position of the phenoxy ring in the analog introduces slight steric bulk. While this marginally decreases its binding affinity compared to the parent drug, it preserves the critical COX-2 selectivity profile required for targeted molecular imaging 3.

COX2_Mechanism cluster_enzymes Cyclooxygenase Isoforms AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile523 Residue AA->COX1 Basal COX2 COX-2 (Inducible) Val523 Residue (Larger Pocket) AA->COX2 Inflammation PG Prostaglandins (PGH2) COX1->PG COX2->PG Drugs Nimesulide & p-Methoxy-Nimesulide Drugs->COX1 Steric Hindrance Drugs->COX2 High Affinity Binding (Sulfonamide insertion)

Mechanism of selective COX-2 inhibition by nimesulide and its methoxy analog.

Comparative Data Presentation

Because IC 50​ values are highly dependent on the assay environment (e.g., whole blood vs. purified enzyme), the quantitative data below normalizes the comparison by utilizing purified recombinant enzyme assay metrics where available 14.

ParameterNimesulidep-Methoxy-Nimesulide
IUPAC / Chemical Name N-(4-nitro-2-phenoxyphenyl)methanesulfonamideN-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Primary Application Therapeutic (Anti-inflammatory, Analgesic)Diagnostic (PET Radiotracer Precursor)
COX-2 IC 50​ 0.07 μ M (Purified) / 1.6 μ M (Whole blood)2.31 μ M (Purified enzyme assay)
COX-1 IC 50​ > 20.3 μ M> 50.0 μ M
Selectivity Index ~13 to >100 (Assay dependent)Preferential COX-2 retention
Key Structural Feature Unsubstituted phenoxy ringpara-Methoxyphenoxy ring

Self-Validating Experimental Protocols

In Vitro COX-1/COX-2 Selectivity Assay

To objectively compare the selectivity of these compounds, a fluorometric inhibitor screening assay using purified enzymes is required.

  • Causality: Purified recombinant enzymes are utilized rather than whole-cell assays to isolate direct binding kinetics from confounding variables like membrane permeability or plasma protein binding (Nimesulide is >99% protein-bound). Hematin is added as an essential cofactor to ensure the peroxidase activity of the COX enzymes functions optimally.

  • Self-Validating System: The protocol mandates the inclusion of Celecoxib as a positive control (validating the assay's sensitivity to COX-2 selective agents) and a DMSO vehicle-only well to establish the baseline uninhibited maximum signal. A standard curve of resorufin ensures the readout remains within the linear dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 μ M hematin.

  • Enzyme Incubation: Aliquot 10 units of purified human recombinant COX-1 or COX-2 into microplate wells. Add test compounds (Nimesulide or p-Methoxy-Nimesulide) at varying concentrations (0.01 μ M to 100 μ M). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 100 μ M arachidonic acid (substrate) and 10 μ M ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as the fluorometric electron donor.

  • Quantification: Measure the conversion of ADHP to highly fluorescent resorufin (Ex/Em = 530/590 nm) using a microplate reader. The fluorescence directly correlates to PGH 2​ production.

  • Data Analysis: Normalize the fluorescence against the DMSO control. Plot log(inhibitor concentration) versus normalized response to derive the IC 50​ via non-linear regression.

Assay_Workflow Prep Enzyme Prep Purified COX-1/2 Incubate Incubation + Test Compounds Prep->Incubate Substrate Reaction + Arachidonic Acid Incubate->Substrate Measure Quantification Fluorometric Read Substrate->Measure Analyze Data Analysis IC50 Calculation Measure->Analyze

Step-by-step in vitro assay workflow for quantifying COX-2 selectivity.

Radiosynthesis & Biodistribution Workflow (For the Methoxy Analog)

The primary utility of p-methoxy-nimesulide is its conversion into a radiotracer.

  • Causality: The methoxy group is specifically chosen because it can be easily demethylated to a phenol (4-hydroxy nimesulide) and subsequently re-methylated using [ 11 C]methyl triflate. This rapid isotopic substitution is critical due to the short half-life of Carbon-11 (~20.4 minutes).

  • Self-Validating System: Radiochemical purity is validated via analytical HPLC prior to injection. A competitive blocking study (co-injecting an excess of unlabeled Celecoxib) is performed in vivo to confirm that the radiotracer uptake is specifically mediated by COX-2 binding.

Step-by-Step Methodology:

  • Precursor Generation: Treat the p-methoxy-nimesulide with Boron tribromide (BBr 3​ ) to yield the O-desmethyl precursor (4-hydroxy nimesulide).

  • Radiolabeling: React the precursor with [ 11 C]CH 3​ OTf in the presence of NaOH at room temperature for 2 minutes.

  • Purification: Isolate the[ 11 C]methoxy-nimesulide using semi-preparative HPLC. Formulate in saline containing 5% ethanol.

  • In Vivo Imaging: Inject the radiotracer intravenously into murine models. Perform dynamic PET imaging to quantify the Standardized Uptake Value (SUV) in target tissues.

Conclusion & Selection Criteria

The choice between Nimesulide and N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is dictated strictly by the experimental endpoint.

  • Select Nimesulide for in vitro or in vivo therapeutic models where maximum COX-2 inhibitory potency and established pharmacokinetic profiles are required.

  • Select p-Methoxy-Nimesulide when designing molecular imaging studies. Its unique structural handle allows for rapid 11 C integration, transforming a potent inhibitor into a sensitive probe for mapping COX-2 driven pathologies.

References

  • Pharmacokinetic Profile and in Vitro Selective cyclooxygenase-2 Inhibition by Nimesulide in the Dog - PubMed. National Institutes of Health (NIH).
  • Radiolabeled para-I-nimesulide: an unexpected tracer for imaging peripheral inflammation. Frontiers.
  • Yumi Yamamoto's research works (Isomeric Methoxy Analogs of Nimesulide). ResearchGate.
  • Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed. National Institutes of Health (NIH).

Sources

Structural and Functional Comparison: 4-Hydroxy Nimesulide vs. N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Scientific Context

Nimesulide is a widely utilized non-steroidal anti-inflammatory drug (NSAID) characterized by its preferential inhibition of cyclooxygenase-2 (COX-2). However, its clinical application is often limited by rare but severe hepatotoxicity. Understanding the structural derivatives and metabolites of nimesulide is critical for elucidating its toxicological mechanisms and developing safer analogs.

This guide provides an in-depth structural and functional comparison between two critical nimesulide-related compounds:

  • 4-Hydroxy Nimesulide (CAS: 109032-22-6): The principal active metabolite of nimesulide [1]. It retains COX-2 selectivity but exhibits a distinct mitochondrial toxicity profile.

  • N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS: 51765-76-5): Also known as 4-methoxy nimesulide. This compound serves primarily as a synthetic intermediate (precursor) in the total synthesis of nimesulide derivatives and acts as a lipophilic structural analog for structure-activity relationship (SAR) studies.

Structural Chemistry and Physiochemical Profiling

The fundamental structural difference between these two molecules lies in the substitution at the para-position of the phenoxy ring.

  • 4-Hydroxy Nimesulide possesses a free phenolic hydroxyl (-OH) group. This modification significantly increases the molecule's polarity, reduces its volume of distribution, and alters its interaction with phospholipid bilayers, specifically within mitochondrial membranes.

  • 4-Methoxy Nimesulide features an aryl methyl ether (-OCH₃) moiety. The methylation of the hydroxyl group masks the hydrogen-bond donor capacity, increasing lipophilicity. In drug development, this ether linkage is strategically used to protect the reactive oxygen species during harsh nitration and sulfonamidation steps during synthesis.

Quantitative Data: Chemical and Structural Comparison
Property4-Hydroxy Nimesulide4-Methoxy Nimesulide
CAS Number 109032-22-651765-76-5
Molecular Formula C₁₃H₁₂N₂O₆SC₁₄H₁₄N₂O₆S
Molecular Weight 324.31 g/mol 338.34 g/mol
Functional Group Phenol (-OH)Aryl Methyl Ether (-OCH₃)
Hydrogen Bond Donors 21
Primary Application Pharmacological standard / Toxicity profilingSynthetic Intermediate / Prodrug candidate

Pharmacological & Toxicological Divergence

The Role of 4-Hydroxy Nimesulide in Hepatotoxicity

Following oral administration, nimesulide undergoes extensive hepatic biotransformation via CYP450 enzymes to yield 4-hydroxy nimesulide, which reaches peak plasma concentrations of 0.84 to 3.03 mg/L[1].

While the parent drug nimesulide acts as a classic mitochondrial uncoupler, 4-hydroxy nimesulide lacks this uncoupling property [2]. Instead, it exerts its hepatotoxic effects through a different mechanism: the oxidation of mitochondrial NADPH. This oxidative stress leads to the cross-linking of protein thiols, which, in the presence of calcium ions, triggers the opening of the Mitochondrial Permeability Transition (MPT) pore. This cascade dissipates the mitochondrial membrane potential (ΔΨm) and culminates in HepG2 cell necrosis [2].

The Role of 4-Methoxy Nimesulide

Conversely, 4-methoxy nimesulide is biologically inert regarding direct MPT pore induction due to the steric bulk and stability of the methoxy group, which prevents the specific redox cycling associated with the free phenol. Its primary value in the laboratory is as a stable precursor that can be quantitatively demethylated to yield the active metabolite for in vitro assays.

Quantitative Data: Toxicological Profiling in HepG2 Cells
ParameterParent Nimesulide4-Hydroxy Nimesulide
COX-2 Selectivity High (IC₅₀ ratio ~0.0004 - 0.76)Retained (Active Metabolite)
Mitochondrial Uncoupling YesNo
NADPH Oxidation YesYes
MPT Induction Yes (if Ca²⁺ efflux is inhibited)Yes (at 5-50 µM with Ca²⁺)
HepG2 Cell Necrosis Minimal (at 0.5-1.0 mM)~15% (Cyclosporin A-sensitive)

Mechanistic and Synthetic Visualizations

Synthesis A 4-Methoxy Nimesulide (CAS: 51765-76-5) B Demethylation (AlCl3 / CH2Cl2) A->B Ether Cleavage C 4-Hydroxy Nimesulide (CAS: 109032-22-6) B->C Hydroxyl Formation

Synthetic conversion of 4-methoxy nimesulide to 4-hydroxy nimesulide via demethylation.

Toxicity NIM Nimesulide HNIM 4-Hydroxy Nimesulide NIM->HNIM CYP450 Metabolism NADPH Mitochondrial NADPH Oxidation HNIM->NADPH Oxidative Stress MPT MPT Pore Opening NADPH->MPT + Ca2+ Influx DEATH HepG2 Necrosis MPT->DEATH ΔΨm Dissipation

Mechanistic pathway of 4-hydroxy nimesulide inducing MPT and necrosis in HepG2 cells.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Protocol 1: Synthesis of 4-Hydroxy Nimesulide via Demethylation

Objective: To synthesize the active metabolite from the stable 4-methoxy precursor. Causality & Rationale: The aryl-methyl ether bond is highly robust. The selection of anhydrous Aluminum Chloride (AlCl₃) in Dichloromethane (CH₂Cl₂) serves as a highly electrophilic Lewis acid system. This is essential for coordinating with the ether oxygen to facilitate cleavage without compromising the integrity of the electron-withdrawing nitro and sulfonamide groups, which are sensitive to strong basic conditions.

  • Preparation: Dissolve 1.0 equivalent of 4-methoxy nimesulide in anhydrous CH₂Cl₂ under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Lewis Acid Addition: Cool the reaction mixture to 0°C. Slowly add 3.0 equivalents of anhydrous AlCl₃. The excess Lewis acid is required to overcome the deactivating nature of the adjacent nitro group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Extraction: Carefully quench the reaction by pouring it over crushed ice and 1M HCl to break the aluminum complexes. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield pure 4-hydroxy nimesulide.

Protocol 2: In Vitro Assessment of Mitochondrial Toxicity (HepG2)

Objective: To evaluate the MPT-inducing capacity of 4-hydroxy nimesulide. Causality & Rationale: The inclusion of 10 µM Ca²⁺ in step 2 is not arbitrary; calcium acts synergistically with the oxidized thiol state (induced by the metabolite's NADPH oxidation) to lower the threshold for MPT pore opening. Cyclosporin A is introduced as a self-validating negative control to confirm that observed necrosis is strictly MPT-dependent by specifically inhibiting Cyclophilin D, a core component of the MPT pore.

  • Cell Culture: Cultivate HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.

  • Treatment Application: Seed cells in 96-well plates. Treat the experimental group with 50 µM 4-hydroxy nimesulide in the presence of 10 µM Ca²⁺.

  • Control Validation: In parallel wells, pre-treat cells with 1 µM Cyclosporin A for 30 minutes prior to the addition of 4-hydroxy nimesulide.

  • Membrane Potential Analysis: After 24 hours, incubate cells with 1 µM Rhodamine 123 for 15 minutes. Measure fluorescence (Ex: 488 nm, Em: 525 nm) to quantify the dissipation of the mitochondrial membrane potential (ΔΨm).

  • Necrosis Quantification: Assess cell death via a Lactate Dehydrogenase (LDH) leakage assay. Compare the LDH release in the experimental group against the Cyclosporin A control group to validate MPT-driven necrosis.

References

  • Clinical pharmacokinetics and metabolism of nimesulide. Inflammopharmacology. Available at:[Link]

  • 4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide. British Journal of Pharmacology. Available at: [Link]

  • N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide Product Specifications. Accela ChemBio. Available at:[Link]

A Comparative Guide to Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Telmisartan (CAS 51765-76-5)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis, ensuring the consistency and reliability of data across different analytical methods is not merely a matter of good practice; it is a regulatory imperative. This guide provides a comprehensive framework for the cross-validation of two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will focus on the practical application of these techniques for the quantification of Telmisartan (CAS 51765-76-5), a widely used angiotensin II receptor antagonist.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols. Our narrative is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to present a self-validating system for method comparison.

The Imperative of Cross-Validation

In the lifecycle of drug development, it is not uncommon for analytical methods to evolve or for samples to be analyzed at different laboratories using disparate techniques. Cross-validation is the formal process of demonstrating that two distinct analytical methods provide equivalent results, ensuring data integrity and comparability across studies.[1][2] This is particularly critical when transitioning from a less sensitive to a more sensitive method, such as from HPLC-UV to LC-MS, or when comparing data from a clinical trial with that from a bioequivalence study.

The fundamental principles of analytical method validation are laid out in the International Council for Harmonisation (ICH) guideline Q2(R1) and the US Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation.[3][4][5][6][7][8][9][10][11] These documents provide a framework for assessing key validation parameters, which will form the basis of our cross-validation study.

Unveiling the Contenders: HPLC-UV and LC-MS

The primary distinction between HPLC-UV and LC-MS lies in their detection mechanisms. HPLC-UV leverages the inherent ability of an analyte to absorb light at a specific ultraviolet wavelength.[12] In contrast, LC-MS offers a higher degree of selectivity and sensitivity by identifying and quantifying an analyte based on its unique mass-to-charge ratio.[12]

For a molecule like Telmisartan, which possesses a chromophore, HPLC-UV provides a robust and cost-effective solution for routine analyses such as formulation assays. However, for applications demanding lower detection limits, such as in bioanalytical studies or for impurity profiling, the superior sensitivity and specificity of LC-MS are often indispensable.

Experimental Design: A Tale of Two Methods

The following sections detail the experimental protocols for the quantification of Telmisartan using both HPLC-UV and LC-MS. The causality behind each experimental choice is explained to provide a clear understanding of the method development process.

HPLC-UV Method Protocol

This method is designed for simplicity and robustness, making it suitable for routine quality control applications.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for its versatility and wide availability.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2.8) in a ratio of 70:30 (v/v) is often employed for the analysis of Telmisartan.[13] The acidic pH ensures the analyte is in its protonated form, leading to better peak shape and retention on a C18 column.

  • Flow Rate: A flow rate of 1 mL/min provides a balance between analysis time and chromatographic resolution.[13]

  • Detection: UV detection is set at 290 nm, a wavelength where Telmisartan exhibits significant absorbance.[13]

  • Sample Preparation: A stock solution of Telmisartan is prepared in a suitable organic solvent like methanol and then diluted with the mobile phase to create calibration standards and quality control (QC) samples.

LC-MS Method Protocol

This method is tailored for high sensitivity and selectivity, making it ideal for the analysis of Telmisartan in complex matrices such as plasma.

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is often used in LC-MS to achieve faster analysis times.[14][15]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is a common strategy. The formic acid aids in the ionization of Telmisartan in the mass spectrometer source.

  • Flow Rate: A lower flow rate, typically around 0.4 mL/min, is compatible with most electrospray ionization (ESI) sources.[14][15]

  • Mass Spectrometric Detection: Detection is performed using an ESI source in positive ion mode. The multiple reaction monitoring (MRM) transitions for Telmisartan would be optimized; for instance, monitoring the transition from the precursor ion (m/z) to a specific product ion.

  • Sample Preparation: For bioanalytical applications, a protein precipitation or liquid-liquid extraction step is typically required to remove matrix interferences from plasma samples before injection.

The Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for the cross-validation of the HPLC-UV and LC-MS methods.

  • Preparation of Validation Standards and Quality Control Samples: A single set of calibration standards and at least three levels of QC samples (low, medium, and high concentrations) are prepared from a common stock solution.

  • Analysis of Samples: The complete set of calibration standards and QC samples are analyzed using both the validated HPLC-UV and LC-MS methods.

  • Data Evaluation: The data from both methods are processed to determine the concentrations of the QC samples.

  • Statistical Comparison: The results from the two methods are statistically compared to assess their equivalence.

Visualizing the Workflow

The following diagram illustrates the workflow for the cross-validation of the HPLC-UV and LC-MS methods.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation & Comparison Stock Common Stock Solution Cal_Stds Calibration Standards Stock->Cal_Stds QC_Samples QC Samples (LQC, MQC, HQC) Stock->QC_Samples HPLC_UV HPLC-UV Analysis QC_Samples->HPLC_UV LC_MS LC-MS Analysis QC_Samples->LC_MS Data_Processing Data Processing & Concentration Calculation HPLC_UV->Data_Processing LC_MS->Data_Processing Stat_Comparison Statistical Comparison Data_Processing->Stat_Comparison Report Cross-Validation Report Stat_Comparison->Report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

Comparative Data Analysis

The following tables summarize the hypothetical (but representative) data from the cross-validation of the HPLC-UV and LC-MS methods for the quantification of Telmisartan.

Table 1: Linearity
ParameterHPLC-UVLC-MSAcceptance Criteria
Calibration Range (ng/mL)10 - 10000.1 - 100-
Correlation Coefficient (r²)0.99920.9998≥ 0.99
LinearityLinearLinearLinear
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)HPLC-UV LC-MS Acceptance Criteria
Mean Conc. (ng/mL) ± SD Accuracy (%) Precision (%RSD) Mean Conc. (ng/mL) ± SD Accuracy (%)
LQC3029.1 ± 1.2-3.04.130.5 ± 0.91.7
MQC400408.2 ± 15.12.13.7395.6 ± 11.5-1.1
HQC800789.6 ± 28.4-1.33.6810.4 ± 22.71.3
Table 3: Cross-Validation Comparison
QC LevelHPLC-UV Mean Conc. (ng/mL)LC-MS Mean Conc. (ng/mL)% DifferenceAcceptance Criteria
LQC29.130.54.7≤ 15%
MQC408.2395.6-3.1≤ 15%
HQC789.6810.42.6≤ 15%

Discussion and Conclusion

The presented data demonstrates that both the HPLC-UV and LC-MS methods are accurate and precise for the quantification of Telmisartan within their respective linear ranges. The cross-validation results show a percentage difference of less than 5% between the two methods for all QC levels, which is well within the generally accepted limit of 15%. This indicates that the two methods can be used interchangeably for the analysis of Telmisartan, providing confidence in the integrity of the data regardless of the analytical technique employed.

The choice between HPLC-UV and LC-MS will ultimately depend on the specific requirements of the analysis. For routine quality control of bulk drug or pharmaceutical formulations where high concentrations of the analyte are expected, the cost-effectiveness and simplicity of HPLC-UV make it a suitable choice. However, for applications requiring high sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace-level impurities, LC-MS is the superior method.

This guide provides a foundational framework for conducting a rigorous cross-validation of HPLC-UV and LC-MS methods. By adhering to the principles outlined herein and referencing the appropriate regulatory guidelines, researchers can ensure the generation of reliable and comparable analytical data, a cornerstone of successful drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9][10]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [3]

  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Erythromycin Ethylsuccinate. [12]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][4]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][6]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION. [Link][7]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]

  • Rao, R. N., Sen, S., Nagaraju, P., Reddy, V. S., Krishnamurthy, P. R., & Bhaskar, S. U. (2005). HPLC Determination of Telmisartan in Bulk and Pharmaceutical Formulations. Asian Journal of Chemistry, 17(2), 775-778. [Link][13]

  • NorthEast BioLab. ICH, FDA Bioanalytical Method Validation And Qualification Services. [Link][1]

  • Rudrasar, M., & Shah, J. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1235–1239. [Link][2]

Sources

A Comparative Guide to the Synthesis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide: Reproducibility and Route Selection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, a key structural motif in various pharmacologically active compounds, presents a compelling case study in synthetic strategy. The molecule's architecture, featuring a diaryl ether linkage and a sulfonamide group, allows for multiple strategic approaches to its construction. The reproducibility of a chosen synthetic route is paramount, directly impacting yield, purity, and scalability from the bench to potential pilot-plant production.

This guide provides an in-depth comparison of two primary retrosynthetic strategies for assembling the target molecule. By dissecting each route into its constituent steps, we will analyze the underlying chemical principles, compare their relative merits and drawbacks, and provide detailed experimental protocols grounded in established literature. Our objective is to equip researchers with the critical information needed to select the most robust and reproducible synthesis route for their specific needs.

Retrosynthetic Analysis: Two Competing Pathways

The construction of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide can be logically approached in two distinct sequences, as illustrated below. The choice between these pathways hinges on the relative ease and efficiency of forming the diaryl ether versus the sulfonamide bond at different stages of the synthesis.

G cluster_A cluster_B Target Molecule Target Molecule Strategy A Strategy A: Ether First Target Molecule->Strategy A Sulfonylation Strategy B Strategy B: Sulfonamide First Target Molecule->Strategy B Diaryl Ether Formation Intermediate A 2-(4-Methoxyphenoxy)-4-nitroaniline Strategy A->Intermediate A Diaryl Ether Formation Intermediate B N-(2-Halo-4-nitrophenyl)methanesulfonamide Strategy B->Intermediate B Starting Materials A1 2-Halo-5-nitroaniline (Halo = F, Cl) Intermediate A->Starting Materials A1 Starting Materials A2 4-Methoxyphenol Intermediate A->Starting Materials A2 Starting Materials B1 2-Halo-4-nitroaniline (Halo = F, Cl) Intermediate B->Starting Materials B1 Starting Materials B2 Methanesulfonyl Chloride Intermediate B->Starting Materials B2

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Diaryl Ether Formation Followed by Sulfonylation

This approach prioritizes the construction of the sterically hindered diaryl ether bond first, followed by the installation of the methanesulfonyl group onto the aniline nitrogen.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Sulfonylation SM1 2-Fluoro-5-nitroaniline Reaction1 SNAr Reaction (e.g., DMSO, 120-195°C) SM1->Reaction1 SM2 4-Methoxyphenol SM2->Reaction1 Base Base (e.g., K2CO3, DBU) Base->Reaction1 IntermediateA 2-(4-Methoxyphenoxy)-4-nitroaniline Reaction1->IntermediateA IntermediateA2 2-(4-Methoxyphenoxy)-4-nitroaniline Reaction2 N-Sulfonylation (e.g., DCM, 0°C to RT) IntermediateA2->Reaction2 MsCl Methanesulfonyl Chloride MsCl->Reaction2 Base2 Base (e.g., Pyridine, TEA) Base2->Reaction2 Product N-[2-(4-Methoxyphenoxy)-4- nitrophenyl]methanesulfonamide Reaction2->Product

Caption: Workflow for Strategy A.

Step 1: Synthesis of 2-(4-Methoxyphenoxy)-4-nitroaniline via SNAr

The key transformation in this step is a Nucleophilic Aromatic Substitution (SNAr) reaction. The nitro group, being strongly electron-withdrawing, activates the aromatic ring of 2-halo-5-nitroaniline towards nucleophilic attack by the 4-methoxyphenoxide ion.

Causality Behind Experimental Choices:

  • Aryl Halide: 2-Fluoro-5-nitroaniline is generally preferred over 2-chloro-5-nitroaniline. The carbon-fluorine bond is more polarized, and fluoride is a better leaving group in the rate-determining step of many SNAr reactions, which involves the formation of the Meisenheimer complex.[1]

  • Base and Solvent: A base such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required to deprotonate the 4-methoxyphenol, forming the active nucleophile.[2] A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is ideal as it solvates the cation of the base effectively, leaving a "naked" and highly reactive phenoxide anion, while also stabilizing the charged Meisenheimer intermediate.[3]

  • Temperature: Elevated temperatures (120-195°C) are typically necessary to overcome the activation energy of the reaction. Continuous-flow microreactors have been shown to achieve quantitative conversion in as little as 60 seconds at 195°C, demonstrating a significant advantage in terms of reaction time and process control over traditional batch microwave methods.[2][4]

Experimental Protocol (SNAr):

  • To a solution of 4-methoxyphenol (1.1 equivalents) in anhydrous DMSO, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes to ensure complete formation of the phenoxide.

  • Add 2-fluoro-5-nitroaniline (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 120°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenoxy)-4-nitroaniline.

Step 2: Sulfonylation of 2-(4-Methoxyphenoxy)-4-nitroaniline

This step involves the reaction of the aniline intermediate with methanesulfonyl chloride (MsCl) to form the final sulfonamide product.

Causality Behind Experimental Choices:

  • Reagent and Base: Methanesulfonyl chloride is a highly reactive electrophile. The reaction generates HCl as a byproduct, which must be scavenged by a non-nucleophilic base like pyridine or triethylamine (TEA) to prevent protonation of the starting aniline and drive the reaction to completion.[5]

  • Solvent and Temperature: Dichloromethane (DCM) is a common solvent for this transformation. The reaction is typically initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[6]

Experimental Protocol (Sulfonylation):

  • Dissolve 2-(4-methoxyphenoxy)-4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1M HCl (aq.).

  • Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.[7]

Strategy B: Sulfonylation Followed by Diaryl Ether Formation

This alternative route involves first protecting/modifying the aniline as a sulfonamide, followed by the diaryl ether bond formation. The sulfonamide group is strongly electron-withdrawing, which can influence the subsequent C-O coupling step.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Diaryl Ether Formation SM1 2-Chloro-4-nitroaniline Reaction1 N-Sulfonylation (e.g., Reflux) SM1->Reaction1 MsCl Methanesulfonyl Chloride MsCl->Reaction1 Base Base (e.g., Pyridine) Base->Reaction1 IntermediateB N-(2-Chloro-4-nitrophenyl)- methanesulfonamide Reaction1->IntermediateB IntermediateB2 N-(2-Chloro-4-nitrophenyl)- methanesulfonamide Reaction2 Ullmann Condensation (e.g., Toluene, 110°C) IntermediateB2->Reaction2 SM2 4-Methoxyphenol SM2->Reaction2 Catalyst Catalyst (e.g., CuI) Base (e.g., Cs2CO3) Catalyst->Reaction2 Product N-[2-(4-Methoxyphenoxy)-4- nitrophenyl]methanesulfonamide Reaction2->Product

Caption: Workflow for Strategy B.

Step 1: Synthesis of N-(2-Chloro-4-nitrophenyl)methanesulfonamide

This is a standard sulfonylation of a commercially available aniline.

Causality Behind Experimental Choices:

  • This reaction is analogous to Step 2 in Strategy A. The protocol is straightforward, involving the reaction of 2-chloro-4-nitroaniline with methanesulfonyl chloride in the presence of a base like pyridine.[8]

Experimental Protocol (Sulfonylation):

  • In a round-bottom flask, dissolve 2-chloro-4-nitroaniline (1.0 equivalent) in pyridine.

  • Cool the solution to 0°C.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure N-(2-chloro-4-nitrophenyl)methanesulfonamide.[8]

Step 2: Synthesis of Diaryl Ether via Ullmann Condensation

The final step involves a copper-catalyzed Ullmann condensation to form the C-O bond. The presence of two strong electron-withdrawing groups (nitro and sulfonamide) on the aryl halide substrate makes it a suitable candidate for this type of coupling.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Ullmann reaction often requires harsh conditions and stoichiometric copper.[9][11] Modern variations use catalytic amounts of a copper(I) source, such as CuI, often in combination with a ligand to improve solubility and reactivity. Ligands like N,N-dimethylglycine or various salicylaldimines can accelerate the reaction and allow for lower temperatures.[12][13]

  • Base and Solvent: An inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used.[12][14] Solvents with high boiling points such as toluene, xylene, or dioxane are common to achieve the necessary reaction temperatures (often >100°C).[14][15]

  • Reproducibility: Ullmann reactions can be sensitive to the quality of the copper catalyst, the base, and trace amounts of water, which can sometimes lead to reproducibility challenges.[11] The choice of ligand is crucial for achieving consistent results, especially with electron-rich phenols.[12]

Experimental Protocol (Ullmann Condensation):

  • To an oven-dried Schlenk flask, add CuI (5-10 mol%), N-(2-chloro-4-nitrophenyl)methanesulfonamide (1.0 equivalent), 4-methoxyphenol (1.2 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the mixture to reflux (approx. 110°C) and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.

Performance Comparison: Strategy A vs. Strategy B

ParameterStrategy A (Ether First)Strategy B (Sulfonamide First)Rationale & Field Insights
Overall Yield Potentially HigherPotentially LowerSngcontent-ng-c1475815555="" class="ng-star-inserted">NAr reactions (Step A1) on activated substrates often proceed in high yield (>90%).[2] Sulfonylations are also typically high-yielding. The Ullmann condensation (Step B2) can be lower yielding, especially if not fully optimized.[15]
Reproducibility Generally HighModerateSNAr reactions are known for their reliability and scalability.[3] Ullmann condensations can be sensitive to catalyst activity, ligands, and reaction conditions, sometimes leading to variable yields between batches.
Reaction Conditions Step A1 may require high temperatures (120-195°C), but can be very fast in flow reactors.[2] Step A2 is mild (0°C to RT).[5]Step B1 is a standard sulfonylation. Step B2 typically requires high temperatures (refluxing toluene/xylene) and an inert atmosphere.
Scalability ExcellentGood, with process controlThe SNAr step is highly scalable, particularly using continuous flow technology which offers superior heat and mass transfer.[2] Ullmann reactions can be scaled, but catalyst removal and consistency may require more development.
Purification StraightforwardCan be challengingThe primary byproduct in Step A1 is displaced fluoride/chloride salts, easily removed. Step B2 may have byproducts from dehalogenation or catalyst-derived impurities, requiring careful chromatography.
Key Advantage Robust and high-yielding C-O bond formation on an activated, simpler substrate. Excellent scalability profile.The sulfonamide group in Intermediate B further activates the aryl halide for the subsequent Ullmann coupling.Strategy A leverages a highly reliable and efficient SNAr reaction as the key bond-forming step. Strategy B relies on the classic, but sometimes temperamental, Ullmann reaction.
Potential Drawback The aniline intermediate (A) is a more complex nucleophile for sulfonylation than the starting aniline in Strategy B.The Ullmann reaction's sensitivity to conditions can impact overall reproducibility and yield.While generally reliable, over-reaction (di-sulfonylation) in Step A2 is a possibility if not controlled, though unlikely on the already formed sulfonamide.

Conclusion and Recommendation

For the synthesis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, Strategy A (Diaryl Ether Formation followed by Sulfonylation) is the recommended route for achieving higher reproducibility, yield, and scalability.

The cornerstone of this recommendation is the initial SNAr reaction. This reaction is well-understood, highly efficient for electron-deficient aryl halides, and less sensitive to reaction parameters than the Ullmann condensation. The development of continuous-flow methods for SNAr reactions further enhances its attractiveness for larger-scale synthesis by offering precise control over temperature and reaction time, leading to high conversions and purity.[2] The subsequent sulfonylation step is a standard and robust transformation.

While Strategy B is a viable alternative, its reliance on the Ullmann condensation introduces a higher degree of process variability. Issues such as catalyst deactivation, ligand sensitivity, and inconsistent yields can impede reproducible synthesis, particularly during scale-up.[11] Therefore, for researchers and drug development professionals who prioritize a reliable and scalable process, focusing optimization efforts on the SNAr-based pathway (Strategy A) is the most logical and scientifically sound approach.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wiles, C., & Watts, P. (2011). Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein Journal of Organic Chemistry, 7, 1360–1371. [Link]

  • Glover, S. A., et al. (2020). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development, 24(10), 2112–2123. [Link]

  • Chemtrix. (n.d.). Translation of Microwave Methodology to Continuous Flow for the Synthesis of Diaryl Ethers via an SNAr Reaction. DONAU LAB Ljubljana. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Saeed, S., et al. (2009). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 65(Pt 5), o1059. [Link]

  • Yu, Z., Tan, L.-S., & Fossum, E. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2010(5), 254-265. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Sawyer, J. S., et al. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 65(26), 8969–8975. [Link]

  • Chemsynthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Sawyer, J. S., et al. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 65(26), 8969–8975. [Link]

  • Gray, M., et al. (1999). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(3), 415–418. [Link]

  • Nolan, S. P., et al. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 48(25), 9035-9040. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Evanno, L., et al. (2009). Recent Progress in Diaryl Ether Synthesis. Chemistry – A European Journal, 15(36), 8956-8972. [Link]

  • CN105461527A. (2022). Preparation method of 4-methoxy-2-nitroaniline. Eureka | Patsnap. [Link]

  • Ramprasad, B., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290–10297. [Link]

  • CN111704555A. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Hossain, S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1114. [Link]

  • IN201721039801A. (2019). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1114. [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1114. [Link]

  • McKennon, M. J., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 255-257. [Link]

  • Li, J., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 24(11), 986-990. [Link]

  • Procter, D. J., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Communications, 54(1), 84-87. [Link]

  • Buchwald, S. L., et al. (2001). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ChemInform, 32(49). [Link]

  • Smith, D. W., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15, 673. [Link]

  • Yousuf, S., et al. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E, 68(Pt 7), o2090. [Link]

  • Chegg. (2021). Solved A nucleophilic aromatic substitution (SNAr) reaction. [Link]

  • Nocera, D. G., et al. (2019). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 11(10), 929-935. [Link]

  • Zia-ur-Rehman, M., et al. (2008). N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide. Acta Crystallographica Section E, 64(Pt 10), o1992. [Link]

  • Zia-ur-Rehman, M., et al. (2008). N-(4-Chloro-2-nitrophenyl)methanesulfonamide. Acta Crystallographica Section E, 64(Pt 10), o1991. [Link]

  • ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Link]

  • Al-Zoubi, R. M. (2014). Sulfonylation of Aniline, 4-Nitroaniline, and Some Alcohols under Solvent-Free Condition at Room Temperature. International Journal of Organic Chemistry, 4, 219-224. [Link]

  • RU2046794C1. (1995). Method of synthesis of 2-chloro-4-nitrophenol.

Sources

Comparative Pharmacological Profile of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is a novel compound belonging to the diaryl ether sulfonamide class. While direct pharmacological data for this specific molecule is not extensively available in the public domain, its structural similarity to well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) allows for a robust, data-driven extrapolation of its likely in vitro and in vivo pharmacological profile. This guide provides a comparative analysis based on the profiles of two closely related analogs: Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) and NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl]-methanesulfonamide). Both are known for their preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.

The central hypothesis is that N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide will also act as a selective COX-2 inhibitor. This guide will delve into the in vitro enzymatic inhibition and cell-based activity, followed by an examination of the in vivo anti-inflammatory efficacy and pharmacokinetic properties of its analogs. This comparative approach will provide researchers and drug development professionals with a foundational understanding of the potential therapeutic profile of this new chemical entity.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory, analgesic, and antipyretic effects of this class of sulfonamides are mediated through the selective inhibition of the COX-2 enzyme.[1] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and mitogens.[2]

The therapeutic advantage of selective COX-2 inhibitors lies in their ability to suppress the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the protective prostaglandins generated by COX-1 in the gastrointestinal tract and kidneys.[3][4] This selectivity is expected to result in a more favorable side-effect profile compared to non-selective NSAIDs.

COX_Pathway Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Gastroprotection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide->COX-2 (Inducible) Inhibition

Caption: Hypothesized mechanism of action via selective COX-2 inhibition.

In Vitro Pharmacological Profile

The in vitro profile of a selective COX-2 inhibitor is primarily defined by its potency and selectivity in inhibiting the COX enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The following table summarizes the in vitro IC50 values for the comparator compounds, Nimesulide and NS-398, from various experimental systems. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundAssay SystemCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
Nimesulide Human Whole Blood20.3 ± 2.81.6 ± 0.412.7[5]
Purified Human Recombinant>1008.2>12.2[3]
NS-398 Purified Sheep Enzyme>1003.8>26[6]
Human Colorectal Tumor Cells>100--

Analysis and Extrapolation:

The data consistently demonstrate that both Nimesulide and NS-398 are preferential inhibitors of COX-2.[3][5][6] Nimesulide exhibits a roughly 13-fold selectivity for COX-2 in a human whole blood assay, which is considered a physiologically relevant system.[5] NS-398 shows even greater selectivity, with an IC50 for COX-1 that is often above the highest tested concentrations.[6]

For N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide , it is reasonable to predict a similar profile of selective COX-2 inhibition. The presence of the methoxy group on the phenoxy ring is a common feature in other selective COX-2 inhibitors and can contribute to binding within the larger active site of the COX-2 enzyme.[7] It is plausible that this substitution could enhance potency and/or selectivity compared to the unsubstituted phenoxy ring of Nimesulide.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay provides a physiologically relevant assessment of COX inhibitory activity, as it accounts for drug binding to plasma proteins.

in_vitro_workflow cluster_prep Preparation cluster_cox1 COX-1 Activity (Thromboxane B2) cluster_cox2 COX-2 Activity (Prostaglandin E2) Heparinized Blood Heparinized Blood Incubate Blood + Compound (1h, 37°C) Incubate Blood + Compound (1h, 37°C) Heparinized Blood->Incubate Blood + Compound (1h, 37°C) Incubate Blood + Compound + LPS (24h, 37°C) Incubate Blood + Compound + LPS (24h, 37°C) Heparinized Blood->Incubate Blood + Compound + LPS (24h, 37°C) Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Incubate Blood + Compound (1h, 37°C) Test Compound Dilutions->Incubate Blood + Compound + LPS (24h, 37°C) Allow Clotting (1h, 37°C) Allow Clotting (1h, 37°C) Incubate Blood + Compound (1h, 37°C)->Allow Clotting (1h, 37°C) Centrifuge & Collect Serum Centrifuge & Collect Serum Allow Clotting (1h, 37°C)->Centrifuge & Collect Serum Measure TXB2 (EIA) Measure TXB2 (EIA) Centrifuge & Collect Serum->Measure TXB2 (EIA) Centrifuge & Collect Plasma Centrifuge & Collect Plasma Incubate Blood + Compound + LPS (24h, 37°C)->Centrifuge & Collect Plasma Measure PGE2 (EIA) Measure PGE2 (EIA) Centrifuge & Collect Plasma->Measure PGE2 (EIA) in_vivo_workflow Acclimatize Rats (1 week) Acclimatize Rats (1 week) Fast Overnight Fast Overnight Acclimatize Rats (1 week)->Fast Overnight Baseline Paw Volume Measurement Baseline Paw Volume Measurement Fast Overnight->Baseline Paw Volume Measurement Administer Test Compound (p.o. or i.p.) Administer Test Compound (p.o. or i.p.) Baseline Paw Volume Measurement->Administer Test Compound (p.o. or i.p.) Inject Carrageenan (subplantar) Inject Carrageenan (subplantar) Administer Test Compound (p.o. or i.p.)->Inject Carrageenan (subplantar) Measure Paw Volume at Time Points (e.g., 1, 2, 3, 4, 6h) Measure Paw Volume at Time Points (e.g., 1, 2, 3, 4, 6h) Inject Carrageenan (subplantar)->Measure Paw Volume at Time Points (e.g., 1, 2, 3, 4, 6h) Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume at Time Points (e.g., 1, 2, 3, 4, 6h)->Calculate % Inhibition of Edema

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups (at least 3 dose levels).

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

    • Determine the ED50 from the dose-response curve.

Conclusion and Future Directions

Based on a thorough analysis of its close structural analogs, Nimesulide and NS-398, it is highly probable that N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is a potent and selective inhibitor of the COX-2 enzyme. Its in vitro profile is expected to show a significant selectivity ratio for COX-2 over COX-1, and it is predicted to demonstrate dose-dependent anti-inflammatory activity in established in vivo models.

The key structural difference—the 4-methoxy group on the phenoxy ring—is the primary determinant for any deviation from the profiles of its analogs. This substitution may enhance its binding affinity and selectivity for the COX-2 active site and will likely influence its pharmacokinetic properties.

To definitively characterize the pharmacological profile of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, the following experimental steps are recommended:

  • In Vitro Validation: Perform direct comparative studies using purified enzyme and whole blood assays to determine the precise IC50 values for COX-1 and COX-2 inhibition and establish its selectivity index relative to Nimesulide and other standard COX-2 inhibitors.

  • In Vivo Efficacy: Conduct dose-response studies in the carrageenan-induced paw edema model to determine its in vivo anti-inflammatory potency (ED50).

  • Pharmacokinetic Profiling: Perform pharmacokinetic studies in at least two species (e.g., rat and dog) to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

  • Safety and Tolerability: Evaluate its gastrointestinal and renal safety profile in comparison to both non-selective and selective NSAIDs.

This guide provides a strong, data-supported foundation for initiating the preclinical development of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide as a potential next-generation anti-inflammatory agent.

References

  • NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis. (n.d.). PMC. [Link]

  • In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. (1998). PubMed. [Link]

  • Anti-inflammatory activity and pharmacokinetic profile of a new parenteral formulation of nimesulide. (1999). PubMed. [Link]

  • NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro. (1994). PubMed. [Link]

  • Selective inhibition of inducible cyclooxygenase 2 in vivo is antiinflammatory and nonulcerogenic. (1995). PNAS. [Link]

  • Pharmacokinetic variations of nimesulide in mongrel dogs according to age. (n.d.). IMR Press. [Link]

  • Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities. (n.d.). Informa UK Limited. [Link]

  • A Selective Cyclooxygenase-2 Inhibitor, NS-398, Enhances the Effect of Radiation in Vitro and in Vivo Preferentially on the Cells That Express Cyclooxygenase-21. (2001). AACR Journals. [Link]

  • Pharmacokinetic Profile and in Vitro Selective cyclooxygenase-2 Inhibition by Nimesulide in the Dog. (2001). PubMed. [Link]

  • Narrative Review of Nimesulide in Adults: Current Scenario. (n.d.). Latest Clinical Journal | Reviews | Medical Research | Guidelines | IJCP. [Link]

  • The non-steroidal anti-inflammatory drug nimesulide kills Gyps vultures at concentrations found in the muscle of treated cattle. (2021). bioRxiv. [Link]

  • Celecoxib and NS-398 enhance photodynamic therapy by increasing in vitro apoptosis and decreasing in vivo inflammatory and angiogenic factors. (2005). ClinPGx. [Link]

  • Pharmacokinetic Profile of Nimesulide in Bovine Calves. (n.d.). ResearchGate. [Link]

  • Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... (n.d.). ResearchGate. [Link]

  • Introduction to "Nimesulide: Beyond COX-2". (n.d.). Clinical and Experimental Rheumatology. [Link]

  • Pharmacokinetic Profile of Nimesulide in Bovine Calves. (2009). Walsh Medical Media. [Link]

  • Expression of Cyclooxygenase 2 (COX-2) in Human Glioma and in Vitro Inhibition by a Specific COX-2 Inhibitor, NS-3981. (2000). AACR Journals. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). In-vitro In-vivo In-silico Journal. [Link]

  • Nimesulide is a Selective COX-2 Inhibitory, Atypical Non-Steroidal Anti-Inflammatory Drug. (2008). Sci-Hub. [Link]

  • Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. (2021). MDPI. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC. [Link]

  • Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. (2003). PubMed. [Link]

  • (PDF) Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric Safety Profile. (2018). ResearchGate. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Brieflands. [Link]

  • NS-398, Ibuprofen and COX-2 RNAi produce significantly different gene expression profiles in prostate cancer cells. (n.d.). PMC. [Link]

  • Pharmacokinetics of firocoxib after administration of multiple consecutive daily doses to horses in. (2008). AVMA Journals. [Link]

  • COX-2 inhibitor NS-398 suppresses doxorubicin-induced p53 accumulation through inhibition of ROS-mediated Jnk activation. (2016). PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, authoritative protocol for the safe disposal of N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS No: 51765-76-5). Adherence to these procedures is essential for minimizing risk and ensuring compliance with the highest standards of laboratory practice.

Hazard Assessment: A Proactive Approach to Safety

While a specific, comprehensive Safety Data Sheet (SDS) for N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is not consistently available, a robust safety and disposal plan can be formulated by analyzing its constituent functional groups: the nitrophenyl moiety and the sulfonamide group.

  • Nitrophenyl Compounds: The presence of the 4-nitrophenyl group is of primary concern. Nitrophenols are recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their environmental persistence and potential toxicity.[1][2] These compounds are environmentally undesirable and can cause significant water contamination.[1][3] Therefore, any waste containing this moiety must be treated as hazardous.

  • Sulfonamides: As a class, sulfonamides are often used in pharmaceuticals. The disposal of pharmaceutical waste is strictly regulated to prevent environmental contamination and the development of antimicrobial resistance.[4] The recommended disposal method for many pharmaceuticals is incineration to ensure complete destruction.[5]

Given these characteristics, N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide must be presumed to be hazardous waste. It should never be disposed of down the drain or in regular solid waste.[6][7]

Immediate Safety & Handling Precautions

Before initiating any disposal-related activities, the implementation of appropriate safety measures is mandatory.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense. This includes, at a minimum:

    • Eye Protection: Chemical safety goggles or a face shield.[8]

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[9]

    • Body Protection: A laboratory coat and closed-toe shoes.[8]

  • Engineering Controls: All handling of solid N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2][8] Ensure adequate ventilation is always available.[9]

Chemical & Physical Properties Summary
PropertyValueSource
Chemical Name N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamideChemspace
CAS Number 51765-76-5Chemspace
Molecular Formula C14H14N2O6SPubChem[10]
Inferred Hazard Profile Hazardous Waste; Potential environmental toxin.U.S. EPA[1][2]
Recommended Disposal Incineration via a licensed hazardous waste contractor.Pharmerica[4]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe and compliant disposal of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide.

Step 1: Waste Identification and Segregation Isolate all waste streams containing the target compound. This includes:

  • Unused or expired pure chemical.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, vials).

  • Rinsate from decontaminating labware.

Causality: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's safety officer.[6] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.

Step 2: Containerization and Labeling

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container. A high-density polyethylene (HDPE) container is generally suitable for solid waste.[6]

  • Labeling: The container must be clearly and securely labeled. The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide".[6]

    • The CAS Number: "51765-76-5".

    • An approximate quantity of the waste.

    • Relevant hazard symbols as per institutional policy.

Step 3: Storage of Chemical Waste Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6] This area should be away from general laboratory traffic and incompatible materials.

Step 4: Decontamination of Reusable Labware

  • Thoroughly decontaminate any reusable labware (e.g., glassware, spatulas) that has been in contact with the compound.

  • Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue. Collect this initial solvent rinse as hazardous waste and add it to a designated liquid hazardous waste container.[6]

  • Follow the solvent rinse with a standard wash using soap and water.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Provide the disposal company with all necessary information, including the chemical name and any known hazards.

Step 6: Documentation Maintain meticulous records of all hazardous waste generated.[8] This includes the chemical name, quantity, and the date it was transferred to the disposal facility. Retain all paperwork provided by the waste contractor for regulatory compliance.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide and associated materials.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide) B Identify Waste Type A->B C Pure Chemical or Contaminated Consumables (Gloves, Tips, etc.) B->C Solid D Reusable Labware (Glassware, Spatulas) B->D Contaminated Equipment F Place in Labeled 'Hazardous Waste' Solid Container C->F G Triple Rinse with Appropriate Solvent D->G E Solvent Rinsate H Collect Rinsate in Labeled 'Hazardous Waste' Liquid Container I Store in Designated Hazardous Waste Accumulation Area F->I G->H H->I J Contact EHS for Professional Disposal (Incineration) I->J

Caption: Disposal workflow for N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide.

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly prohibited:

  • Drain Disposal: Never dispose of this chemical down the sink.[4][6] This can lead to the contamination of waterways and interfere with wastewater treatment processes.[1]

  • Trash Disposal: Do not discard the chemical or its contaminated consumables in the regular solid waste.[7] This can expose sanitation workers to unknown chemical hazards and lead to environmental contamination through landfill leachate.

  • Uncontrolled Evaporation: Do not attempt to dispose of solutions by evaporating them outside of a controlled apparatus connected to a proper exhaust or collection system.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage the disposal of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide in a manner that is safe, compliant, and environmentally responsible.

References

  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem. 6

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem. 8

  • N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. PubChem, National Library of Medicine.

  • N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. Chemspace.

  • Destruction of nitrophenols. Google Patents.

  • Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method. ACS Publications.

  • Safety data sheet - SOLVENON® PM. BASF. 11

  • Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. Cole-Parmer. 9

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. National Center for Biotechnology Information.

  • Safety Data Sheet. Merck Millipore. 12

  • SAFETY DATA SHEET. MilliporeSigma. 13

  • SAFETY DATA SHEET. Fisher Scientific. 14

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI.

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Hazardous Waste and Disposal. American Chemical Society (ACS).

  • Material Safety Data Sheet. Derthon. 15

  • N-methyl-N-(2-nonyloxy-4-nitrophenyl)methanesulfonamide. PubChem, National Library of Medicine.

  • SAFETY DATA SHEET. Fisher Scientific. 16

  • N-(2-methoxy-4-nitrophenyl)methanesulfonamide. PubChem, National Library of Medicine.

  • 4-Nitrophenol Safety Data Sheet. Fisher Scientific.

  • N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. National Center for Biotechnology Information.

  • N-(2-(Cyclohexyloxy)-4-nitrophenyl)methanesulfonamide (CAS 123653-11-2). HazComFast.

  • SAFETY DATA SHEET. Fisher Scientific. 17

  • (4-nitrophenyl)methanesulfonamide — Chemical Substance Information. NextSDS.

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH.

  • Drug Disposal: Safe, Compliant, and Environmentally Sound Destruction of Pharmaceutical Waste. Pharmerica.

  • Hazardous Material Fact Sheet Controlled Substance Disposal – Rx Destroyer. University of Nebraska Medical Center.

  • Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government Department of Health and Aged Care.

Sources

A Senior Application Scientist's Guide to the Safe Handling of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for laboratory personnel handling N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide. The protocols outlined herein are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and data from structurally related molecules.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of laboratory safety. Given the potential for N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide to be a hazardous substance, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards.[3][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against accidental splashes and airborne particles that could cause serious eye irritation or injury.
Hand Protection Chemically impermeable gloves (e.g., Nitrile, Neoprene) inspected for integrity before each use.[6]Prevents skin contact, which may lead to irritation or systemic absorption of the chemical.
Body Protection A buttoned-up laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls are recommended.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Work Area Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood.[4] Ensure the work surface is clean and uncluttered.

  • Emergency Equipment Check : Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • PPE Donning : Before handling the primary container, don all required PPE as specified in the table above.

  • Weighing : When weighing the solid compound, perform the task within the fume hood or a ventilated balance enclosure to contain any airborne particles. Use anti-static tools and a draft shield to prevent dissemination of the powder.

Dissolution and Reaction Setup
  • Solvent Handling : Handle all solvents in the chemical fume hood.

  • Dissolution : Add the weighed N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide to the solvent slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.

  • Reaction Assembly : Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • PPE Doffing : Remove PPE in the correct sequence to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[7][8] Always wash hands before leaving the work area.[5][6]

Storage and Disposal Protocols

Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with environmental regulations.

Storage

Store N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][7][9] It should be stored away from incompatible materials such as strong oxidizing agents.[2][3]

Disposal

All waste materials contaminated with N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, including empty containers, disposable PPE, and reaction byproducts, must be treated as hazardous waste.

  • Waste Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal Route : Dispose of the hazardous waste through an approved waste disposal plant.[3] Do not pour any waste down the drain.[10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Scenario First Aid Measures
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[10] Seek immediate medical attention.
Minor Spill For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area.
Major Spill Evacuate the area and prevent entry. Alert your institution's emergency response team.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide safely.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Chemical_Handling_Workflow Prep Preparation - Designate work area - Check safety equipment - Don PPE Weigh Weighing - In fume hood - Use anti-static tools Prep->Weigh Dissolve Dissolution & Reaction - In fume hood - Slow addition to solvent Weigh->Dissolve PostHandle Post-Handling - Decontaminate - Doff PPE - Wash hands Dissolve->PostHandle Store Storage - Tightly sealed - Cool, dry, ventilated area PostHandle->Store Dispose Waste Disposal - Segregate waste - Use approved vendor PostHandle->Dispose

Caption: Chemical Handling and Disposal Workflow.

References

  • 4-Nitrophenol Safety Data Sheet. (n.d.).
  • Methanesulfonamide (CAS 3144-09-0) - HazComFast. (n.d.).
  • (4-nitrophenyl)methanesulfonamide — Chemical Substance Information - NextSDS. (n.d.).
  • N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide - C14H14N2O6S | CSSB00025740723 - Chemspace. (n.d.).
  • Methanesulfonamide 108370 - Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (2020, January 5).
  • Methanesulfonamide, N-(4-nitro-2-phenoxyphenyl)- - Substance Details - SRS | US EPA. (2025, December 4).
  • N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide - PubChemLite. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 17).
  • N-(2-(Cyclohexyloxy)-4-nitrophenyl)methanesulfonamide (CAS 123653-11-2). (n.d.).
  • 4-nitrophenol - SAFETY DATA SHEET. (2021, April 30).
  • p-NITROPHENOL EXTRA PURE - Loba Chemie. (n.d.).
  • Safety Data Sheet: 3-Nitrophenol - Carl ROTH. (n.d.).
  • Methanesulfonamide - Safety Data Sheet - ChemicalBook. (n.d.).
  • Safety Data Sheet - Merck Millipore. (2021, September 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。